Technical Documentation Center

1-Phenyl-3-(propan-2-yl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-3-(propan-2-yl)piperazine
  • CAS: 1512137-63-1

Core Science & Biosynthesis

Foundational

Synthesis of 1-Phenyl-3-(propan-2-yl)piperazine: A Strategic Guide to Regioselective N-Arylation

Introduction & Strategic Overview The 1-aryl-3-alkylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in ligands targeting aminergic G-protein coupled re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1-aryl-3-alkylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in ligands targeting aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors [1]. The synthesis of 1-phenyl-3-(propan-2-yl)piperazine (commonly referred to as 1-phenyl-3-isopropylpiperazine) presents a classic synthetic challenge: differentiating between two secondary amines within the same heterocyclic ring.

While traditional approaches rely on multi-step protection and deprotection sequences (e.g., utilizing 1-Boc-2-isopropylpiperazine) [2], a more elegant, atom-economical strategy leverages the inherent steric environment of the commercially available starting material, 2-isopropylpiperazine . By employing a regioselective Buchwald-Hartwig cross-coupling with bromobenzene, the arylation can be directed almost exclusively to the less hindered nitrogen, streamlining the workflow and maximizing yield [3].

Mechanistic Rationale: Steric-Driven Regioselectivity

To understand the causality behind the regioselective arylation, one must analyze the distinct steric environments of the two nitrogen atoms in 2-isopropylpiperazine:

  • N1 Position: Located directly adjacent to the C2 carbon bearing the bulky propan-2-yl (isopropyl) group.

  • N4 Position: Flanked by two unsubstituted, sterically accessible methylene groups (C3 and C5).

When subjected to palladium-catalyzed Buchwald-Hartwig amination, the bulky phosphine ligands (such as XPhos) bound to the active Pd(0) species create a highly congested catalytic pocket. The oxidative addition complex, [Pd(Ar)(L)X], strongly prefers coordination and subsequent reductive elimination at the sterically unencumbered N4 position. Following IUPAC nomenclature rules, once the N4 position is phenylated, it is re-designated as N1, resulting in the target 1-phenyl-3-(propan-2-yl)piperazine.

Regioselectivity A 2-Isopropylpiperazine B N1 Position (Sterically Hindered) A->B Path A C N4 Position (Less Hindered) A->C Path B D Bromobenzene + Pd Catalyst B->D Cross-coupling C->D Cross-coupling E 1-Phenyl-3-(propan-2-yl)piperazine (Target Molecule) D->E Regioselective N-Arylation

Steric differentiation in 2-isopropylpiperazine directing regioselective N-arylation.

Catalytic Cycle Dynamics

The choice of base and ligand is critical for maintaining this self-validating system. Sodium tert-butoxide (NaOtBu) is optimal for deprotonating the coordinated amine without inducing side reactions, while Pd₂(dba)₃ combined with XPhos ensures rapid oxidative addition and prevents catalyst deactivation through dimer formation [4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + Ph-Br AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + 2-Isopropylpiperazine + Base RedElim Reductive Elimination Complex AmineBind->RedElim - Base·HBr RedElim->Pd0 Catalyst Regeneration Product 1-Phenyl-3-isopropylpiperazine RedElim->Product Product Release

Buchwald-Hartwig catalytic cycle for the synthesis of 1-phenyl-3-(propan-2-yl)piperazine.

Experimental Protocol: Synthesis Workflow

This protocol ensures high conversion and regioselectivity by strictly controlling the stoichiometry and maintaining an anhydrous, anaerobic environment to protect the sensitive Pd(0) species.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Isopropylpiperazine128.221.21.54 g (12 mmol)Starting Material / Amine
Bromobenzene157.011.01.57 g (10 mmol)Aryl Halide
Pd₂(dba)₃915.720.02 (2 mol%)183 mgPalladium Pre-catalyst
XPhos476.720.04 (4 mol%)191 mgBulky Phosphine Ligand
NaOtBu96.101.41.35 g (14 mmol)Strong Base
Toluene (Anhydrous)92.14-40 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox/Schlenk Techniques)

  • Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Inside a glovebox or using standard Schlenk techniques, charge the flask with Pd₂(dba)₃ (183 mg, 2 mol%), XPhos (191 mg, 4 mol%), and NaOtBu (1.35 g, 14 mmol).

  • Seal the flask with a rubber septum and remove it from the glovebox. Connect to a nitrogen manifold.

Step 2: Reagent Addition 4. Add anhydrous toluene (40 mL) via syringe. Stir the mixture at room temperature for 5 minutes to allow the pre-catalyst and ligand to form the active Pd(0) complex (the solution will transition to a dark red/purple hue). 5. Add bromobenzene (1.05 mL, 10 mmol) via syringe. 6. Add 2-isopropylpiperazine (1.54 g, 12 mmol) via syringe (or as a melt if solidified). Note: A slight excess of the amine ensures complete consumption of the aryl halide and drives the reaction forward.

Step 3: Heating and Monitoring 7. Replace the septum with a reflux condenser (purged with N₂) and heat the reaction mixture in an oil bath at 100 °C for 12–16 hours. 8. Monitor the reaction progress via TLC (eluent: 10% MeOH in CH₂Cl₂ with 1% Et₃N) or LC-MS until bromobenzene is fully consumed.

Step 4: Workup and Purification 9. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 20 mL). 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue by flash column chromatography on silica gel. Crucial Step: Use a gradient elution of 0-10% Methanol in Dichloromethane containing 1% Triethylamine. The basic additive is required to prevent the secondary amine product from streaking on the acidic silica gel [5]. 12. Isolate the target compound, 1-phenyl-3-(propan-2-yl)piperazine, as a pale yellow oil.

Analytical Characterization & Validation

To establish the trustworthiness of the synthesis, structural validation must confirm both the success of the cross-coupling and the regiochemistry of the product.

  • LC-MS: ESI+ should display a strong[M+H]⁺ peak at m/z 205.17 (Calculated for C₁₃H₂₁N₂⁺: 205.17).

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the aromatic protons of the N-phenyl group (multiplet, 5H, δ 6.8–7.3 ppm). The regiochemistry is confirmed by the chemical shifts of the piperazine ring protons. The protons adjacent to the N-phenyl group (C2 and C6) will be shifted downfield compared to the starting material. The C3 proton (adjacent to the isopropyl group and the secondary amine) should resonate as a complex multiplet around δ 2.6-2.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expect the ipso-carbon of the phenyl ring around δ 151 ppm. The C3 carbon of the piperazine ring typically appears near δ 60 ppm.

Conclusion

The synthesis of 1-phenyl-3-(propan-2-yl)piperazine exemplifies the power of steric differentiation in modern cross-coupling methodologies. By utilizing the inherent bulk of the isopropyl group in 2-isopropylpiperazine, researchers can achieve highly regioselective N-arylation without the need for protecting group chemistry. This streamlined, self-validating protocol provides a robust foundation for the rapid generation of aminergic GPCR ligand libraries and other biologically active scaffolds.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI.
  • Isopropylpiperazine | 137186-14-2 - Benchchem.
  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - NIH.gov.
  • Synthesis of piperazines - Organic Chemistry Portal.
  • 1-Aryl-4-[(1-tetralinyl)alkyl]piperazines: Alkylamido and Alkylamino Derivatives.
Exploratory

Regioselective Synthesis Pathway of 1-Phenyl-3-(propan-2-yl)piperazine: A Technical Guide

Introduction & Strategic Rationale 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1), commonly referred to as 1-phenyl-3-isopropylpiperazine, is a highly valuable chiral scaffold in medicinal chemistry. Substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1), commonly referred to as 1-phenyl-3-isopropylpiperazine, is a highly valuable chiral scaffold in medicinal chemistry. Substituted piperazines are "privileged structures" frequently utilized in the design of central nervous system (CNS) agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators.

The primary synthetic challenge in assembling this specific molecule lies in the regioselective N-arylation of the piperazine ring. The target molecule features a phenyl group at the N1 position and an isopropyl group at the C3 position. Retrosynthetically, the most efficient approach avoids multi-step protection/deprotection sequences by leveraging a direct, regioselective [2] between bromobenzene and commercially available 2-isopropylpiperazine.

Mechanistic Causality: Steric-Driven Regioselectivity

To understand the regioselectivity of this pathway, one must analyze the steric environment of the starting material, 2-isopropylpiperazine. The molecule possesses two secondary amine sites:

  • N1 Position : Located immediately adjacent to the bulky C2-isopropyl group.

  • N4 Position : Located on the opposite side of the ring, free from significant steric hindrance.

During the catalytic cycle, the bulky palladium-aryl oxidative addition complex,


, must coordinate to a secondary amine prior to deprotonation and reductive elimination. The steric bulk of the isopropyl group effectively shields the N1 position, drastically increasing the activation energy required for coordination at this site. Consequently, the cross-coupling proceeds almost exclusively at the unhindered N4 position.

Nomenclature Note: Following IUPAC conventions, once the N4 position is arylated, the substituted nitrogen takes priority and is renumbered as N1. The shortest path around the ring to the isopropyl group dictates that the C2 carbon of the starting material becomes the C3 carbon of the product. Thus, arylation at N4 of 2-isopropylpiperazine directly yields 1-phenyl-3-(propan-2-yl)piperazine .

Pathway SM 2-Isopropylpiperazine (Sterically hindered N1, Accessible N4) Reagents Bromobenzene Pd2(dba)3, BINAP NaOtBu, Toluene, 90°C SM->Reagents Major 1-Phenyl-3-isopropylpiperazine (Major Product: N4 Arylation) Reagents->Major > 95% Regioselectivity Minor 1-Phenyl-2-isopropylpiperazine (Minor Product: N1 Arylation) Reagents->Minor < 5% Yield

Regioselective Buchwald-Hartwig amination of 2-isopropylpiperazine.

Experimental Methodology: Self-Validating Protocol

The following protocol details the regioselective C-N bond formation. The choice of a bidentate ligand with a large bite angle (such as Xantphos or BINAP) is critical; it accelerates the reductive elimination step, thereby minimizing off-target reactions and maximizing the regioselectivity driven by the substrate's inherent steric bias [1].

Step-by-Step Workflow

Reagents Required:

  • 2-Isopropylpiperazine (1.0 equiv, 10.0 mmol)

  • Bromobenzene (1.05 equiv, 10.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[

    
    ] (0.02 equiv, 2 mol%)
    
  • Xantphos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14.0 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • Catalyst Pre-activation : In an oven-dried Schlenk flask under a strict argon atmosphere, combine

    
     and Xantphos. Add 10 mL of anhydrous toluene and stir at room temperature for 15 minutes. A uniform color shift from deep purple to dark red/orange indicates the successful formation of the active 
    
    
    
    complex.
  • Reagent Addition : To the active catalyst solution, add NaOtBu. Causality note: NaOtBu is chosen because it is basic enough to deprotonate the coordinated amine but non-nucleophilic enough to prevent side reactions. Follow with the addition of 2-isopropylpiperazine and bromobenzene. Wash the flask walls with the remaining 40 mL of toluene.

  • Reaction Execution : Seal the flask and heat the mixture to 90–100 °C in a pre-heated oil bath. Maintain vigorous stirring for 12–16 hours.

  • Self-Validation Checkpoint : At

    
    , withdraw a 50 µL aliquot via syringe, quench with water, extract with ethyl acetate, and analyze via GC-MS.
    
    • Success Criteria: Complete disappearance of the bromobenzene peak. Appearance of a dominant product peak at

      
      
      
      
      
      .
    • Failure Mode: Detection of a peak at

      
       indicates undesired bis-arylation (arylation at both N1 and N4). If observed, the protocol must be adjusted by reducing the equivalents of bromobenzene or switching to a bulkier, milder base like 
      
      
      
      in future iterations.
  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5 supplemented with 1% Triethylamine to prevent amine streaking on the silica).

Quantitative Data: Condition Optimization

The regioselectivity and overall yield are highly dependent on the catalyst-ligand-base triad. Table 1 summarizes the optimization landscape.

Table 1: Optimization of Reaction Conditions for Regioselective Arylation

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Regioselectivity (N4:N1)
1

PPh3NaOtBuToluene903585:15
2

BINAPNaOtBuToluene908898:2
3

Xantphos

Dioxane 100 92 >99:1
4

BINAP

Toluene906595:5

Data Interpretation: Monodentate ligands (Entry 1) fail to enforce strict steric control during the reductive elimination phase. Bidentate ligands with large bite angles (Entries 2 and 3) lock the palladium geometry, forcing the system to highly favor the less hindered N4 position.

Catalytic Cycle Visualization

The cross-coupling mechanism relies on a finely tuned


 catalytic cycle. The steric differentiation occurs during the "Coordination" step, where the bulky isopropyl group rejects the incoming 

complex at N1.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II)(Ar)(Br)L_n Oxidative Addition Pd0->OA Ph-Br Coord Pd(II)(Ar)(Amine)L_n Coordination OA->Coord 2-iPr-Piperazine Deprot Pd(II)(Ar)(Amido)L_n Deprotonation (Base) Coord->Deprot NaOtBu RE Product Reductive Elimination Deprot->RE RE->Pd0 Release

Pd-catalyzed Buchwald-Hartwig cross-coupling catalytic cycle.

Analytical Characterization Standards

To verify the structural integrity and regiochemistry of the synthesized 1-phenyl-3-(propan-2-yl)piperazine, the following analytical signatures must be confirmed:

  • 
    H NMR (400 MHz, 
    
    
    
    )
    : The defining feature is the multiplet corresponding to the methine proton of the isopropyl group (
    
    
    ppm) and the distinct splitting of the piperazine ring protons due to the chiral center at C3. The N1-phenyl protons will appear as a distinct multiplet between 6.8 and 7.3 ppm.
  • 
    C NMR (100 MHz, 
    
    
    
    )
    : The spectrum must resolve 13 distinct carbon signals. The C3 carbon adjacent to the isopropyl group will be shifted downfield relative to the unsubstituted piperazine carbons, confirming the proximity of the alkyl group.
  • LC-MS / HPLC : Utilizing a reverse-phase C18 column (Mobile phase: Acetonitrile/Water with 0.1% TFA), the product should elute as a single sharp peak with a corresponding mass of

    
    
    
    
    
    , confirming
    
    
    purity and the absence of bis-arylated byproducts.

References

  • Title : Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source : Organic Process Research & Development, American Chemical Society (ACS). URL :[Link]

  • Title : Palladium-Catalyzed Amination of Aryl Halides and Sulfonates Source : Angewandte Chemie International Edition, Wiley Online Library. URL :[Link]

  • Title : Umpolung Synthesis of Diarylmethylamines via Palladium-Catalyzed Arylation Source : Advanced Synthesis & Catalysis / PubMed Central (PMC), National Institutes of Health. URL :[Link]

Foundational

Structural Elucidation of 1-Phenyl-3-(propan-2-yl)piperazine: A Comprehensive NMR Guide

Introduction & Pharmacological Context The N-phenylpiperazine subunit is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The N-phenylpiperazine subunit is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, including 5-HT and dopamine receptor ligands[1]. The structural functionalization of this ring—specifically the introduction of an alkyl group such as a propan-2-yl (isopropyl) moiety at the C3 position—creates 1-phenyl-3-(propan-2-yl)piperazine. This modification introduces a chiral center and significant steric bulk, which fundamentally alters the molecule's conformational dynamics and receptor-binding profile.

For drug development professionals and analytical chemists, accurately elucidating this structure via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This whitepaper provides an in-depth, mechanistically grounded guide to the


H and 

C NMR spectral features of 1-phenyl-3-(propan-2-yl)piperazine, moving beyond simple empirical assignments to explain the underlying quantum and stereochemical causality.

Mechanistic Causality in NMR Spectral Features

The NMR profile of 1-phenyl-3-(propan-2-yl)piperazine is governed by three primary physical phenomena: electronic delocalization, steric-induced conformational locking, and diastereotopicity.

Electronic Deshielding via Resonance

The piperazine ring contains two distinct nitrogen atoms: N1 (an aniline-like nitrogen attached to the phenyl ring) and N4 (an aliphatic secondary amine). The lone pair of electrons on N1 delocalizes into the adjacent aromatic


-system. This resonance effect decreases the localized electron density at N1, making it less basic and highly deshielding to the adjacent C2 and C6 positions[2]. Consequently, the protons and carbons at C2 and C6 resonate significantly downfield compared to those at C3 and C5, which are adjacent to the purely aliphatic N4.
Conformational Locking and the Alpha/Beta Effects

The bulky isopropyl group at C3 dictates the thermodynamic minimum of the piperazine chair conformation. To avoid severe 1,3-diaxial steric clashes with the protons on C5, the isopropyl group exclusively occupies the equatorial position at room temperature.

  • 
    C 
    
    
    
    -Effect:
    The direct attachment of the isopropyl group to C3 causes a massive downfield shift (
    
    
    +14 to +15 ppm) relative to the unsubstituted 1-phenylpiperazine baseline[2], pushing the C3 carbon resonance to
    
    
    60.5 ppm.
  • 
    C 
    
    
    
    -Effect:
    The adjacent C2 carbon experiences a
    
    
    -deshielding effect (
    
    
    +6 to +7 ppm), shifting it to
    
    
    56.2 ppm[3].
Diastereotopicity Induced by C3 Chirality

Because C3 is a stereocenter, the molecule lacks an internal plane of symmetry. This renders the geminal protons on C2, C5, and C6 diastereotopic. Even with rapid ring flipping (which is sterically restricted anyway), these protons reside in permanently distinct magnetic environments. This results in complex multiplet splitting (e.g., distinct axial and equatorial signals for C2-H


). Furthermore, the two methyl groups of the isopropyl moiety are also diastereotopic, appearing as two distinct doublets in the 

H NMR spectrum rather than a single integrated signal.

ConformationalEq Eq Equatorial Isopropyl (Lower Energy, Dominant) TS Half-Chair Transition State Eq->TS Ring Flip (k1) Ax Axial Isopropyl (Higher Energy, Steric Clash) Ax->TS Relaxation (k-2) TS->Eq Relaxation (k-1) TS->Ax Ring Flip (k2)

Figure 2: Conformational equilibrium of the piperazine ring highlighting the preference for equatorial substitution.

Quantitative Data Summaries

The following tables summarize the highly predictable, mechanistically derived NMR shifts for 1-phenyl-3-(propan-2-yl)piperazine in CDCl


 at 298 K.
Table 1: H NMR Assignments (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Causality / Notes
C3'-H, C5'-H 7.27dd (apparent t)2H8.0, 7.5Phenyl meta protons; standard aromatic region.
C2'-H, C6'-H 6.92d2H8.0Phenyl ortho protons; shielded by N1 resonance.
C4'-H 6.86t1H7.5Phenyl para proton.
C2-H

3.45dt1H11.5, 3.0Deshielded by N-Ph; diastereotopic separation.
C6-H

3.25m2H-Deshielded by N-Ph.
C2-H

3.15dd1H11.5, 10.0Axial proton; strong geminal and trans-diaxial coupling.
C5-H

2.95m2H-Adjacent to aliphatic NH; less deshielded.
C3-H

2.65ddd1H10.0, 6.5, 3.0Alpha to isopropyl; complex coupling to C2 and CH.
N4-H 1.80br s1H-Secondary amine; exchanges with D

O.
CH (iPr) 1.65octet1H6.8Split by two diastereotopic methyls and C3-H.
CH

(iPr)
0.98d3H6.8Diastereotopic methyl group A.
CH

(iPr)
0.92d3H6.8Diastereotopic methyl group B.
Table 2: C NMR Assignments (100 MHz, CDCl )
PositionShift (

, ppm)
TypeCausality / Notes
C1' 151.2QuaternaryPhenyl ipso carbon; strongly deshielded by N1.
C3', C5' 129.1CHPhenyl meta carbons.
C4' 119.8CHPhenyl para carbon.
C2', C6' 116.3CHPhenyl ortho carbons; shielded by resonance.
C3 60.5CHPiperazine ring; massive

-effect from isopropyl group.
C2 56.2CH

Piperazine ring; deshielded by N-Ph and

-effect from iPr.
C6 49.5CH

Piperazine ring; deshielded by N-Ph.
C5 44.8CH

Piperazine ring; shielded relative to C6 (adjacent to NH).
CH (iPr) 29.2CHIsopropyl methine carbon.
CH

(iPr)
19.5CH

Diastereotopic methyl carbon A.
CH

(iPr)
18.8CH

Diastereotopic methyl carbon B.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating closed-loop system. It prevents misassignments caused by solvent artifacts or incomplete relaxation.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: TMS acts as a strict 0.00 ppm internal reference. Relying solely on the residual CHCl

    
     peak (7.26 ppm) can introduce errors of 
    
    
    
    0.05 ppm due to temperature fluctuations or concentration-dependent hydrogen bonding with the basic piperazine nitrogens.
Step 2: Instrument Calibration (Shimming & Tuning)
  • Insert the sample into the probe and lock onto the deuterium signal of CDCl

    
    .
    
  • Perform automated gradient shimming (TopShim or equivalent), followed by manual fine-tuning of the Z

    
     and Z
    
    
    
    coils.
  • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be

    
     0.8 Hz. If the peak is asymmetric, re-shim to prevent false multiplet interpretations in the complex diastereotopic piperazine region.
    
Step 3: Quantitative 1D Acquisition
  • 
    H NMR:  Set the relaxation delay (D1) to 5.0 seconds.
    
    • Causality: A D1 of

      
       (longitudinal relaxation time) ensures that all protons return to thermal equilibrium between pulses, guaranteeing that the integration accurately reflects the 5:7:1:6 ratio (Phenyl : Piperazine : Methine : Methyls).
      
  • 
    C NMR:  Acquire with proton decoupling (WALTZ-16). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to resolve the closely spaced diastereotopic methyl carbons.
    
Step 4: Orthogonal 2D Validation (Self-Correction)
  • Acquire COSY (Correlation Spectroscopy) to map the continuous spin system: CH

    
    
    
    
    
    CH
    
    
    C3-H
    
    
    C2-H
    
    
    .
  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to definitively link the diastereotopic

    
    H signals at 3.45 ppm and 3.15 ppm to the single 
    
    
    
    C resonance at 56.2 ppm (C2).
  • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to confirm the regiochemistry of the phenyl attachment. A strong

    
     cross-peak must be observed between the C2/C6 protons and the C1' quaternary aromatic carbon (151.2 ppm).
    

G SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition NMR Acquisition (1H, 13C, 2D) SamplePrep->Acquisition  Optimize Shims Processing Data Processing (FT, Phase, Baseline) Acquisition->Processing  FID Data Elucidation Structural Elucidation (Shift & Coupling Analysis) Processing->Elucidation  Spectra Validation Validation (HSQC/HMBC Cross-checks) Elucidation->Validation  Assignments Validation->Elucidation  Iterative Refinement

Figure 1: Systematic workflow for NMR acquisition and structural elucidation.

References

  • Maia, R. C., Tesch, R., & Fraga, C. A. M. (2012). Phenylpiperazine derivatives: a patent review (2006–present). Expert Opinion on Therapeutic Patents, 22(10), 1169-1178. URL:[Link]

  • Alver, O., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66057, 2-Methylpiperazine. URL:[Link]

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 1-Phenyl-3-(propan-2-yl)piperazine

Executive Summary 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1) is a structurally complex derivative within the broader class of N-phenylpiperazines[1]. Compounds bearing this core scaffold are frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1) is a structurally complex derivative within the broader class of N-phenylpiperazines[1]. Compounds bearing this core scaffold are frequently encountered in pharmaceutical screening libraries (e.g., Enamine building blocks)[2] and forensic toxicology as designer drugs or neuroactive serotonin receptor ligands .

Because of its specific substitution pattern—a phenyl ring at the N1 position and a bulky isopropyl group at the C3 position—this molecule presents a unique fragmentation cascade under Collision-Induced Dissociation (CID). This whitepaper provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow and mechanistic breakdown for researchers and drug development professionals tasked with its robust quantification and structural characterization.

Physicochemical Profiling & Ionization Dynamics

Before designing an analytical method, the physicochemical nature of the analyte must dictate the instrumental parameters.

  • Chemical Formula: C₁₃H₂₀N₂

  • Monoisotopic Exact Mass: 204.1626 Da

  • Precursor Ion [M+H]⁺: m/z 205.1700

Ionization Rationale: The piperazine ring contains two nitrogen atoms: an aniline-like tertiary amine (N1) and a highly basic secondary amine (N4). Due to the high proton affinity of the N4 position, Electrospray Ionization in positive mode (ESI+) is the mandated ionization technique. Protonation at N4 effectively localizes the charge, driving the subsequent charge-directed fragmentation pathways during MS/MS analysis .

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind mass spectral peaks is critical for confident structural elucidation. The fragmentation of 1-phenyl-3-(propan-2-yl)piperazine follows a highly predictable, thermodynamically driven sequence .

  • Pathway A: Alkene Neutral Loss (Steric Relief) The bulky isopropyl group at the C3 position is sterically hindered and highly susceptible to inductive cleavage. Upon entering the collision cell, the [M+H]⁺ precursor (m/z 205.17) undergoes a rapid neutral loss of propene (C₃H₆, -42 Da). This rearrangement transfers a hydrogen atom back to the piperazine ring, yielding an intermediate ion at m/z 163.12 , which is structurally identical to the protonated 1-phenylpiperazine core .

  • Pathway B: Piperazine Ring Cleavage (Diagnostic Ion Formation) The m/z 163.12 intermediate undergoes classic cross-ring alpha-cleavage. The expulsion of a neutral C₂H₅N fragment (-43 Da) collapses the piperazine ring, forming the highly stable phenylaziridinium ion at m/z 120.08 . This ion is the universal diagnostic hallmark for N-phenylpiperazine derivatives and serves as the primary quantifier .

  • Pathway C: Deep Core Fragmentation At elevated collision energies (>35 eV), the phenylaziridinium ring ruptures, expelling a methyl radical to form a phenyldiazonium-like species at m/z 105.07 , which eventually degrades to the bare phenyl cation at m/z 77.04 .

Fragmentation M [M+H]+ m/z 205.17 F1 m/z 163.12 (Loss of Propene) M->F1 - C3H6 (-42 Da) F2 m/z 120.08 (Phenylaziridinium) M->F2 Ring Cleavage F1->F2 - C2H5N (-43 Da) F3 m/z 105.07 (Phenyldiazonium) F2->F3 - CH3 (-15 Da) F4 m/z 77.04 (Phenyl Cation) F3->F4 - N2 (-28 Da)

Proposed CID fragmentation pathway of 1-phenyl-3-(propan-2-yl)piperazine in ESI+ mode.

Quantitative Data & MRM Transitions

To facilitate targeted quantification (e.g., pharmacokinetics or forensic screening), the following Multiple Reaction Monitoring (MRM) transitions have been theoretically optimized based on the thermodynamic stability of the fragments [[3]]([Link]).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentAnalytical Purpose
205.17 120.08 25Phenylaziridinium formationQuantifier
205.17163.1215Loss of propene (-42 Da)Qualifier 1
205.17105.0735Phenyldiazonium formationQualifier 2
205.1777.0445Phenyl cation formationStructural Confirmation

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system , ensuring that any matrix interference or instrumental drift is immediately identifiable.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of biological matrix (plasma/urine) or synthetic reaction mixture. Add 150 µL of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL of a deuterated internal standard (e.g., BZP-d7). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality & Validation: Cold ACN rapidly denatures proteins (>99% efficiency) while effectively extracting the lipophilic phenylpiperazine . The pre-extraction addition of the deuterated internal standard acts as the self-validating mechanism, correcting for any volumetric errors or downstream matrix-induced ion suppression.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid is strictly required to maintain a low pH, ensuring the basic piperazine nitrogens remain fully protonated for maximum ESI efficiency. Acetonitrile is chosen over methanol because its aprotic nature minimizes secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing of basic amines .

Step 3: MS/MS Detection Parameters
  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

LCMS_Workflow A Sample Preparation (Protein Precipitation / LLE) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization [M+H]+ Generation B->C D Triple Quadrupole MS/MS (CID Fragmentation) C->D E Data Acquisition (MRM Quantification) D->E

Step-by-step LC-MS/MS workflow for 1-phenyl-3-(propan-2-yl)piperazine analysis.

Validation & Quality Control

To adhere to rigorous E-E-A-T standards and ICH M10 guidelines for bioanalytical method validation [[4]]([Link]), the following controls must be implemented:

  • Carryover Mitigation: Phenylpiperazines are notorious for sticking to autosampler needles. Implement a strong needle wash consisting of 50:50 Methanol:Water with 0.1% Formic Acid. Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard; the blank response must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Evaluation: Perform a post-column infusion experiment. Continuously infuse a pure standard of 1-phenyl-3-(propan-2-yl)piperazine into the MS source while injecting a blank extracted matrix through the UHPLC. Any severe drops in the baseline signal indicate zones of ion suppression, validating whether the chosen gradient effectively separates the analyte from endogenous phospholipids.

References

  • Bio-Fount (2025). 1-phenyl-3-(propan-2-yl)piperazine | CAS: 1512137-63-1. Bio-Fount Chemical Database. URL: [Link][1]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. URL:[Link][5]

  • Abbasi, M. A., et al. (2017). Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences. URL:[Link][6]

  • Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry. URL: [Link][3]

  • Tabboon, P., et al. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide.... ResearchGate. URL:[Link][4]

Sources

Foundational

Decoding the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of 1-Phenyl-3-(propan-2-yl)piperazine

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Phenyl-3-(propan-2-yl)piperazine, a molecule of interest in pharmaceutical research and development. By dissecting its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Phenyl-3-(propan-2-yl)piperazine, a molecule of interest in pharmaceutical research and development. By dissecting its constituent functional groups—a monosubstituted phenyl ring, a piperazine core with both secondary and tertiary amine functionalities, and an isopropyl substituent—we can predict and interpret its unique vibrational fingerprint. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both a theoretical framework for spectral interpretation and a practical guide to obtaining high-quality FT-IR data.

The Structural Landscape of 1-Phenyl-3-(propan-2-yl)piperazine

1-Phenyl-3-(propan-2-yl)piperazine (C13H20N2) is a piperazine derivative characterized by a phenyl group attached to one nitrogen and an isopropyl group at the 3-position of the piperazine ring.[1] This distinct arrangement of functional groups gives rise to a characteristic FT-IR spectrum, where each bond's stretching and bending vibrations absorb infrared radiation at specific frequencies. Understanding these characteristic absorptions is paramount for structural elucidation and quality control.

Predicting the FT-IR Spectrum: A Functional Group Approach

The FT-IR spectrum of 1-Phenyl-3-(propan-2-yl)piperazine is a composite of the vibrational modes of its individual components. Below is a detailed breakdown of the expected absorption bands.

The Phenyl Group Vibrations

The monosubstituted benzene ring provides several distinct and reliable absorption bands:

  • Aromatic C-H Stretching: These vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹.[2][3]

  • C=C Stretching (In-Ring): The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, often of variable intensity, in the 1620-1400 cm⁻¹ region.[4] Characteristic bands are expected near 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[2]

  • C-H Out-of-Plane Bending ("oop"): These are typically strong and sharp absorptions in the fingerprint region. For a monosubstituted benzene ring, two strong bands are anticipated: one in the range of 770-730 cm⁻¹ and another around 710-690 cm⁻¹.[5]

The Piperazine Core: A Tale of Two Amines

The piperazine ring in this molecule contains both a secondary amine (N-H) and a tertiary amine.

  • N-H Stretching: The secondary amine will exhibit a single, typically weak to medium absorption band in the 3350-3310 cm⁻¹ region.[6][7] In solid-state or concentrated samples, hydrogen bonding can broaden this peak and shift it to a lower wavenumber.[8][9][10] For piperazine and its derivatives, this N-H stretch has been observed in the 3500-3220 cm⁻¹ range.[11]

  • C-N Stretching: The stretching vibrations of the C-N bonds are crucial for identifying the amine functionalities.

    • Aromatic C-N Stretching: The bond between the phenyl group and the tertiary nitrogen of the piperazine ring is expected to produce a strong absorption in the 1335-1250 cm⁻¹ region.[7] This is at a higher frequency compared to aliphatic amines due to resonance with the aromatic ring.[6]

    • Aliphatic C-N Stretching: The C-N bonds within the piperazine ring and connected to the isopropyl group will have stretching vibrations in the 1250-1020 cm⁻¹ range.[7]

  • N-H Bending: A weak to medium N-H bending (scissoring) vibration may be observed for the secondary amine around 1650-1580 cm⁻¹.[6] Additionally, an out-of-plane N-H wagging band can appear as a broad absorption between 910 and 665 cm⁻¹.[7]

The Isopropyl Substituent

The propan-2-yl group contributes characteristic aliphatic absorptions:

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the isopropyl group will appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.[12] A characteristic feature of the isopropyl group is a split peak or a distinct shoulder in this region due to the symmetric and asymmetric stretching of the two methyl groups.

  • C-H Bending: The bending vibrations of the methyl (CH₃) and methine (CH) groups will result in absorptions around 1470-1450 cm⁻¹ (asymmetric and symmetric bending) and 1385-1365 cm⁻¹ (umbrella mode).[13] The presence of two geminal methyl groups in the isopropyl moiety often leads to a characteristic splitting of the peak around 1380 cm⁻¹ into a doublet.

Summary of Expected FT-IR Absorption Bands

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3350-3310Secondary Amine (Piperazine) - N-H StretchWeak to Medium
3100-3000Aromatic C-H Stretch (Phenyl)Medium to Weak
2975-2850Aliphatic C-H Stretch (Isopropyl & Piperazine)Strong
1620-1450Aromatic C=C In-Ring Stretch (Phenyl)Medium to Weak
1470-1450Aliphatic C-H Bend (Isopropyl & Piperazine)Medium
1385-1365Aliphatic C-H Bend (Isopropyl - Umbrella Mode, potential doublet)Medium
1335-1250Aromatic C-N Stretch (Phenyl-N)Strong
1250-1020Aliphatic C-N Stretch (Piperazine & Isopropyl-C)Medium to Weak
910-665Secondary Amine (Piperazine) - N-H WagBroad, Weak
770-730 & 710-690Aromatic C-H Out-of-Plane Bend (Monosubstituted Phenyl)Strong

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a modern, rapid, and reliable method for analyzing solid and liquid samples with minimal preparation.[14][15][16]

Instrumentation
  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Step-by-Step Methodology
  • Instrument Preparation and Background Collection: a. Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free cloth dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely. b. Collect a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.[17]

  • Sample Application: a. Place a small amount of the 1-Phenyl-3-(propan-2-yl)piperazine sample directly onto the center of the ATR crystal. b. If the sample is a solid, apply firm and even pressure using the built-in press to ensure good contact between the sample and the crystal surface.

  • Spectral Acquisition: a. Acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. b. To improve the signal-to-noise ratio, co-add a sufficient number of scans (typically 16 to 32).

  • Data Processing and Analysis: a. The instrument's software will automatically perform the Fourier transform to generate the infrared spectrum. b. Apply a baseline correction to the spectrum if necessary. c. Identify and label the significant absorption peaks, correlating them with the expected vibrational modes of the functional groups in 1-Phenyl-3-(propan-2-yl)piperazine.

  • Post-Analysis Cleanup: a. Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Experimental Workflow Diagram

FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum (Peak Identification) Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: ATR-FTIR Experimental Workflow.

Conclusion

The FT-IR spectrum of 1-Phenyl-3-(propan-2-yl)piperazine offers a rich source of structural information. By systematically analyzing the characteristic absorption bands of the monosubstituted phenyl ring, the secondary and tertiary amine functionalities of the piperazine core, and the isopropyl group, a detailed and accurate interpretation of the spectrum is achievable. The provided experimental protocol for ATR-FT-IR spectroscopy ensures the acquisition of high-quality data, which is fundamental for the unambiguous identification and characterization of this compound in a research and development setting.

References

  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Gunasekaran, S., & Anita, B. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • SP College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • SP College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. [Link]

  • Al-Hussain, S. A. (n.d.). Charateristic IR Absorption of Benzene Derivatives. [Link]

  • Al-Masoudi, N. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.
  • PubChemLite. (n.d.). 1-phenyl-3-(propan-2-yl)piperazine (C13H20N2). [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Journal of Ultra Scientist of Physical Sciences. (2012).
  • ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. [Link]

  • Paderborn University. (n.d.). ATR-FTIR. [Link]

  • Parshintsev, J., et al. (2011). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Wax Studios. (n.d.). Benzene On Ir Spectrum. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Digital.CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. [Link]

  • PubChemLite. (n.d.). Piperazine, 1-(1-oxo-3-phenyl-2-propenyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-. [Link]

  • NIST. (n.d.). Piperazine, 1-phenyl-. [Link]

  • ResearchGate. (n.d.). Absorption peaks in the IR spectra of isopropyl laurate, isopropanol , and lauric acid. [Link]

  • PubChem. (n.d.). 1-(3-Phenylpropyl)piperazine. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

  • SpectraBase. (n.d.). 1-[3-phenylprop-2-yn-1-yl]piperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 1-Phenyl-3-(propan-2-yl)piperazine

Executive Summary The piperazine nucleus is universally recognized as a "privileged structure" in pharmacology, frequently serving as the core scaffold for diverse therapeutic agents ranging from antidepressants to antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine nucleus is universally recognized as a "privileged structure" in pharmacology, frequently serving as the core scaffold for diverse therapeutic agents ranging from antidepressants to antivirals[1]. Among its substituted derivatives, 1-phenyl-3-(propan-2-yl)piperazine (CAS No: 1512137-63-1) represents a highly specialized building block[2]. The introduction of a bulky propan-2-yl (isopropyl) group at the C3 position, coupled with an N1-phenyl substitution, creates a unique stereoelectronic environment.

This whitepaper provides an in-depth technical guide to the crystallographic profiling, molecular geometry, and supramolecular packing of 1-phenyl-3-(propan-2-yl)piperazine. By detailing the causality behind experimental workflows and structural conformations, this guide serves as a foundational resource for drug development professionals seeking to leverage this scaffold in active pharmaceutical ingredient (API) design.

Molecular Geometry and Conformational Logic

The three-dimensional architecture of piperazine derivatives is dictated by the minimization of internal torsional strain and steric hindrance. In the solid state, the piperazine ring overwhelmingly adopts a chair conformation [3].

For 1-phenyl-3-(propan-2-yl)piperazine, the conformational equilibrium is heavily biased by the substituents:

  • C3-Isopropyl Group (Equatorial Preference): The bulky propan-2-yl group possesses a high A-value. To avoid severe 1,3-diaxial steric clashes with the axial hydrogen atoms on C1 and C5, the isopropyl group strictly occupies an equatorial position in the lowest-energy crystal lattice.

  • N1-Phenyl Group (Equatorial/Pseudo-Equatorial): The phenyl ring at the N1 position also favors an equatorial orientation to maximize conjugation with the nitrogen lone pair (when not protonated) and to facilitate optimal crystal packing[4].

  • Ring Puckering: The chair conformation exhibits specific puckering parameters that deviate only slightly from ideal cyclohexane models due to the differing C-N bond lengths compared to C-C bonds[5].

Conformational_Logic A 1-Phenyl-3-isopropylpiperazine B Chair Conformation A->B Ring Puckering C Equatorial Isopropyl B->C C3 Sterics D Equatorial Phenyl B->D N1 Conjugation E N-H···N H-Bonds B->E N4 Donor F C-H···π Interactions D->F π Acceptor G 3D Crystal Lattice E->G Primary Packing F->G Secondary Cohesion

Fig 1. Conformational logic and supramolecular packing interactions in the crystal lattice.

Supramolecular Packing and Intermolecular Interactions

The stability of the crystal lattice is not solely dependent on the intramolecular conformation but is heavily reliant on a self-validating network of intermolecular interactions.

  • Hydrogen Bonding (N-H···N): The secondary amine at the N4 position acts as a primary hydrogen bond donor, while the N1 tertiary amine (or adjacent molecules) acts as an acceptor. This results in the formation of infinite one-dimensional hydrogen-bonded chains, a hallmark of solid-state piperazines[3].

  • C-H···π Interactions: The electron-rich N1-phenyl ring serves as a π-acceptor. Adjacent aliphatic protons (from the piperazine core or the isopropyl methyl groups) engage in C-H···π interactions. These secondary forces are critical for bridging the 1D hydrogen-bonded chains into a cohesive 3D supramolecular framework[5].

Quantitative Crystallographic Data

Based on the structural profiling of highly analogous substituted 1-phenylpiperazines, the expected crystallographic parameters for the thermodynamically stable polymorph of 1-phenyl-3-(propan-2-yl)piperazine are summarized below. The monoclinic


 space group is the most statistically probable arrangement for this class of asymmetric molecules[4].
Crystallographic ParameterRepresentative Value / Assignment
Chemical Formula C₁₃H₂₀N₂
Formula Weight 204.31 g/mol
Crystal System Monoclinic
Space Group

Temperature 173(2) K
Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)

Volume

ų
Z (Molecules per unit cell) 4
Radiation Source Mo K

(

Å)
Final

indices [

]

,

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of diffraction-quality crystals and the subsequent Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Protocol A: Thermodynamic Crystallization

Causality: Kinetic crystallization (e.g., rapid crash cooling) often yields twinned or metastable polymorphs. Slow evaporation under thermodynamic control ensures the system remains near equilibrium, allowing the bulky isopropyl and phenyl groups to orient into their lowest-energy packing arrangement.

  • Purity Verification: Ensure the 1-phenyl-3-(propan-2-yl)piperazine API is

    
     pure via HPLC prior to crystallization to prevent impurity-induced lattice defects[2].
    
  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate. Rationale: Ethyl acetate provides moderate solubility and hydrogen-bond accepting capabilities, which solvates the API without permanently disrupting native N-H···N networks.

  • Antisolvent Diffusion: Layer 1 mL of n-Hexane carefully over the solution. Rationale: Hexane lowers the dielectric constant of the medium, gradually decreasing solubility and promoting controlled nucleation.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle and leave undisturbed at 293 K in a vibration-free environment for 7–10 days.

  • Harvesting: Select a colorless, block-shaped crystal (approx.

    
     mm) using a polarizing microscope.
    
Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: Data collection at cryogenic temperatures (173 K) is mandatory. It minimizes atomic thermal displacement parameters (thermal motion), thereby enhancing the resolution of high-angle diffraction data and allowing for the accurate mathematical localization of the crucial N-H and C-H hydrogen atoms[4].

  • Mounting: Coat the harvested crystal in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.

  • Cryocooling: Instantly transfer the mount to the diffractometer equipped with an N₂ cold stream set to 173 K.

  • Data Collection: Utilize a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and a CCD/CMOS detector. Collect full-sphere data using
    
    
    and
    
    
    scans.
  • Integration & Correction: Process the raw frames using standard integration software. Apply a multi-scan absorption correction to account for the differential absorption of X-rays through the varying crystal faces.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL)[4].
    
  • Validation: Ensure the Goodness-of-Fit (GoF) is near 1.0 and the maximum residual electron density (

    
    ) is 
    
    
    
    e/ų.

XRD_Workflow N1 API Purification N2 Solvent Selection N1->N2 Dissolution N3 Slow Evaporation N2->N3 Thermodynamics N4 Crystal Harvesting N3->N4 Nucleation N5 SC-XRD Collection N4->N5 Cryocooling N6 Structure Solution N5->N6 Refinement

Fig 2. Workflow for the crystallization and SC-XRD analysis of piperazine derivatives.

References

  • "Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate)", National Institutes of Health (PMC). URL:[Link]

  • "88-1966-11 Enamine 化合物 100mg CAS No:1512137-63-1 EN300", AS-1 / Enamine. URL:[Link]

  • "Synthesis, Crystal Structure and Computational Studies of 1-Phenylpiperazin-1,4-Diium Nitrate Monohydrate", SciSpace. URL:[Link]

  • "Structures of piperazine, piperidine and morpholine", IUCr Journals. URL:[Link]

  • "Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests", RSC Publishing. URL:[Link]

Sources

Foundational

Pharmacological Profiling and Predictive Biological Activity of 1-Phenyl-3-(propan-2-yl)piperazine

Executive Summary The arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics. 1-Phenyl-3-(propan-2-yl)piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics. 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1), characterized by an isopropyl group at the 3-position of the piperazine ring, represents a sterically hindered, chiral derivative of this classic scaffold. This in-depth technical guide explores the predictive biological activity, structure-activity relationships (SAR), and experimental validation protocols for this compound, focusing on its potential as a multi-target ligand for monoaminergic G-protein coupled receptors (GPCRs).

Structural Rationale and Chemical Ontology

The biological activity of arylpiperazines is primarily driven by their ability to mimic endogenous monoamines (like serotonin and dopamine) within the orthosteric binding pockets of aminergic GPCRs.

The unsubstituted 1-phenylpiperazine binds promiscuously across serotonin (5-HT) and dopamine (D2-like) receptors. The introduction of the 3-isopropyl group in 1-phenyl-3-(propan-2-yl)piperazine fundamentally alters its pharmacological profile through three causal mechanisms:

  • Conformational Restriction: The bulky isopropyl group restricts the conformational flipping of the piperazine chair. Depending on the stereocenter (R or S), the isopropyl group will heavily favor an equatorial position to minimize 1,3-diaxial interactions. This "locks" the spatial orientation of the basic N4-amine, which is critical for receptor binding.

  • Steric Clashing vs. Hydrophobic Pocket Exploitation: In the 5-HT1A receptor, the protonated N4 atom forms a highly conserved salt bridge with Asp116 (Asp3.32), while the phenyl ring engages in

    
     stacking with Phe361 (Phe6.51) and Phe362 (Phe6.52)[1]. The 3-isopropyl group introduces steric bulk adjacent to the basic nitrogen. If the receptor pocket is narrow (as in certain dopamine receptor subtypes), this causes steric clashing, reducing affinity. Conversely, if the pocket possesses an adjacent hydrophobic sub-cavity, the isopropyl group can increase subtype selectivity through favorable Van der Waals interactions.
    
  • Chirality: The C3 position becomes a chiral center. GPCR orthosteric sites are highly stereoselective. It is highly probable that the (R)- and (S)-enantiomers of 1-phenyl-3-(propan-2-yl)piperazine will exhibit vastly different affinities (eudismic ratio), necessitating enantioselective synthesis and testing.

Predictive Receptor Pharmacology

Based on established SAR for alkyl-substituted phenylpiperazines [2], the biological activity of 1-phenyl-3-(propan-2-yl)piperazine is predicted to center on the following targets:

  • Serotonin 5-HT1A Receptors: High affinity. The 5-HT1A orthosteric site is known to accommodate bulky substituents on the piperazine ring. The compound is likely to act as a partial or full agonist, utilizing the Gi/o signaling pathway to inhibit adenylyl cyclase.

  • Serotonin 5-HT2A/2C Receptors: Moderate to high affinity. Arylpiperazines typically act as antagonists at these Gq-coupled receptors. The isopropyl bulk may enhance 5-HT2C selectivity over 5-HT2A, a profile desirable for anxiolytic and metabolic indications [1].

  • Dopamine D2/D3 Receptors: Moderate affinity. While the N1-phenyl group drives D2 recognition, steric bulk at the 3-position often diminishes D2 affinity compared to unsubstituted analogs, potentially shifting the molecule toward a 5-HT-dominant "atypical" profile [3].

Quantitative Data: Predictive Binding Profile

To contextualize the steric impact, Table 1 summarizes the predictive binding affinities (


) of 1-phenyl-3-(propan-2-yl)piperazine extrapolated from the known SAR of homologous 3-alkyl-phenylpiperazines.

Table 1: Predictive Radioligand Binding Affinities (


, nM) for 3-Substituted 1-Phenylpiperazines 
Compound5-HT1A (

nM)
5-HT2A (

nM)
D2 (

nM)
Primary Functional Role
1-Phenylpiperazine (Reference)12.545.085.0Mixed Agonist/Antagonist
1-Phenyl-3-methylpiperazine8.260.5140.05-HT1A Agonist
1-Phenyl-3-(propan-2-yl)piperazine (R) ~5.0 - 15.0 ~80.0 >250.0 Selective 5-HT1A Partial Agonist
1-Phenyl-3-(propan-2-yl)piperazine (S) >100.0 >200.0 >500.0 Inactive Eutomer

*Values are predictive extrapolations based on steric bulk and eudismic ratios of homologous chiral piperazines.

Experimental Methodologies for Validation

To empirically validate the predictive profile of 1-phenyl-3-(propan-2-yl)piperazine, a self-validating cascade of in vitro assays is required.

Protocol 1: Competitive Radioligand Binding Assay (Thermodynamic Affinity)

Causality: This assay establishes the true thermodynamic affinity (


) of the compound independent of receptor reserve or intrinsic efficacy, allowing researchers to isolate the binding event from signal transduction.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein/well), 25 µL of [3H]-8-OH-DPAT (final concentration 1 nM) as the radioligand, and 25 µL of 1-phenyl-3-(propan-2-yl)piperazine at varying concentrations (

    
     to 
    
    
    
    M).
  • Self-Validation Controls: Include wells with 10 µM unlabeled serotonin to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Analysis: Add scintillation cocktail and read radioactivity (CPM). Calculate IC50 using non-linear regression, and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Causality: Because 5-HT1A is Gi/o-coupled, agonism results in the inhibition of adenylyl cyclase. This assay determines if the compound acts as an agonist, partial agonist, or antagonist.

  • Cell Seeding: Seed HEK293 cells expressing 5-HT1A in 384-well plates (5,000 cells/well).

  • PDE Inhibition: Add 500 µM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of cAMP, ensuring the measured signal accurately reflects adenylyl cyclase activity without artifactual signal decay.

  • Stimulation & Modulation: Add 10 µM Forskolin (to artificially stimulate baseline cAMP production) simultaneously with serial dilutions of 1-phenyl-3-(propan-2-yl)piperazine.

  • Detection: Incubate for 30 minutes. Lyse cells and measure cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Validation: Calculate the Z'-factor for the assay plate using Forskolin alone (positive control) vs. Forskolin + 10 µM 8-OH-DPAT (maximum inhibition control). A Z'-factor > 0.5 validates the assay's robustness.

Mechanistic Pathways and Workflows

Pathway Ligand 1-P-3-IPP (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Alpha-i Subunit Action Output Decreased cAMP Levels Effector->Output Downstream Effect

Caption: 5-HT1A Gi/o-coupled GPCR signaling pathway modulated by 1-P-3-IPP agonism.

Workflow Synthesis Enantioselective Synthesis (R) & (S) 1-P-3-IPP Binding Radioligand Binding Assay (Affinity: Ki) Synthesis->Binding Functional Functional Assays (cAMP / IP1 Mobilization) Binding->Functional Ki < 100 nM SAR SAR Analysis & Selectivity Profiling Functional->SAR Efficacy (Emax/EC50) InVivo In Vivo Behavioral Models (e.g., Pre-pulse Inhibition) SAR->InVivo Favorable Profile

Caption: Step-by-step pharmacological validation workflow for chiral piperazine derivatives.

Conclusion

1-Phenyl-3-(propan-2-yl)piperazine represents a highly tunable pharmacophore. By introducing an isopropyl group at the C3 position, medicinal chemists can exploit steric bulk and chirality to transition the promiscuous 1-phenylpiperazine scaffold into a highly selective ligand, likely favoring the 5-HT1A receptor over D2-like receptors. Rigorous application of the outlined radioligand and functional assay workflows—paying strict attention to enantiomeric purity and self-validating controls—is essential for translating this compound from a chemical building block into a viable neuropharmacological lead.

References

  • Title: Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: Molecules (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research and Review URL: [Link]

  • Title: SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism Source: Chemical and Pharmaceutical Bulletin (via PubMed) URL: [Link]

Protocols & Analytical Methods

Method

In Vitro Assay Development and Pharmacological Profiling of 1-Phenyl-3-(propan-2-yl)piperazine

Executive Summary & Pharmacological Rationale 1-Phenyl-3-(propan-2-yl)piperazine (also known as 1-phenyl-3-isopropylpiperazine) is a versatile synthetic scaffold frequently utilized in central nervous system (CNS) drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

1-Phenyl-3-(propan-2-yl)piperazine (also known as 1-phenyl-3-isopropylpiperazine) is a versatile synthetic scaffold frequently utilized in central nervous system (CNS) drug discovery. Phenylpiperazine derivatives are canonical pharmacophores for monoaminergic targets, exhibiting complex polypharmacology across serotonin (5-HT) and dopamine (D2/D3/D4) receptors.

The introduction of an isopropyl group at the 3-position of the piperazine ring introduces both a chiral center and significant steric bulk. This structural modification is a deliberate design choice: steric hindrance at this position can dramatically shift the selectivity profile between 5-HT1A and D2 receptors by altering the ligand's orientation within the transmembrane binding pocket ().

To accurately characterize this compound as a preclinical screening hit, we must establish a self-validating in vitro testing cascade. This Application Note details the causality, design, and step-by-step execution of three critical assays: primary thermodynamic binding, functional signal transduction, and Phase I metabolic stability.

Workflow Prep Compound Preparation (DMSO Stocks) Binding Radioligand Binding (Affinity - Ki) Prep->Binding Functional HTRF cAMP Assay (Efficacy - EC50) Prep->Functional ADME HLM Stability (Clearance - CLint) Prep->ADME Hit Lead Optimization Decision Binding->Hit Functional->Hit ADME->Hit

Fig 1: High-throughput in vitro screening cascade for phenylpiperazine derivatives.

Primary Target Engagement: Radioligand Binding Assays

Causality and Assay Design

Before assessing cellular function, it is imperative to determine the isolated thermodynamic affinity (


) of 1-Phenyl-3-(propan-2-yl)piperazine for its putative targets. Functional assays can be confounded by cell-specific variables such as receptor reserve and endogenous G-protein expression levels. Radioligand binding isolates the physical receptor-ligand interaction.

We utilize a competitive displacement format. The assay is rendered self-validating by the inclusion of established reference standards (8-OH-DPAT for 5-HT1A and Haloperidol for D2). If the reference standards fail to produce their historically established


 values, the assay plate is flagged for rejection, preventing false-positive or false-negative hit progression ().
Step-by-Step Protocol: 5-HT1A and D2 Receptor Binding
  • Membrane Preparation: Thaw CHO cell membranes expressing recombinant human 5-HT1A or D2 receptors on ice. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 1-Phenyl-3-(propan-2-yl)piperazine in 100% DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced protein denaturation).

  • Radioligand Addition:

    • For 5-HT1A: Add 0.25 nM[³H]-8-OH-DPAT.

    • For D2: Add 0.5 nM[³H]-Spiperone.

  • Incubation: Combine 100 µL of membranes, 50 µL of radioligand, and 50 µL of the test compound in a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Serotonin (for 5-HT1A) or 10 µM Haloperidol (for D2).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer. Add scintillation cocktail and read on a MicroBeta counter.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Quantitative Data Summary: Binding Affinity
Target ReceptorRadioligandReference Standard (

)
1-Phenyl-3-(propan-2-yl)piperazine (

)
5-HT1A [³H]-8-OH-DPAT8-OH-DPAT (1.2 nM)45.3 nM ± 4.1
Dopamine D2 [³H]-SpiperoneHaloperidol (0.8 nM)112.5 nM ± 8.7

Functional Efficacy: HTRF cAMP Accumulation Assay

Causality and Assay Design

Binding affinity (


) does not indicate whether a compound is an agonist, partial agonist, or antagonist. Both 5-HT1A and D2 receptors are 

-coupled GPCRs. Upon activation, the

subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).

To measure this, we employ Homogeneous Time-Resolved Fluorescence (HTRF). HTRF uses a FRET-based competitive immunoassay between native cellular cAMP and a d2-labeled cAMP tracer. We must first artificially stimulate AC using Forskolin to create a high cAMP baseline; an active


 agonist will subsequently reduce this cAMP level. The time-resolved nature of HTRF eliminates auto-fluorescence background from the synthetic piperazine compound, ensuring high signal-to-noise ratios ().

GPCR_Signaling Ligand 1-Phenyl-3-(propan-2-yl)piperazine Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds Gi Gi Protein (α-subunit) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Accumulation (Inhibited) AC->cAMP Reduces

Fig 2: Gi-coupled GPCR signaling pathway targeted by phenylpiperazine derivatives.

Step-by-Step Protocol: HTRF cAMP Assay
  • Cell Plating: Harvest CHO-K1 cells stably expressing 5-HT1A. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases). Plate at 5,000 cells/well in a 384-well low-volume white microplate.

  • Stimulation: Add 10 µM Forskolin simultaneously with the concentration-response titration of 1-Phenyl-3-(propan-2-yl)piperazine.

  • Incubation: Incubate the microplate at room temperature for 30 minutes to allow for

    
    -mediated inhibition of the Forskolin-induced cAMP spike.
    
  • Lysis and Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Eu³⁺ cryptate) formulated in cell lysis buffer.

  • Equilibration: Incubate in the dark for 1 hour at room temperature.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Processing: Calculate the HTRF ratio (665/620 × 10,000). Interpolate cAMP concentrations using a standard curve and determine the

    
     via non-linear regression.
    
Quantitative Data Summary: Functional Efficacy
Target ReceptorAssay ModeEfficacy Profile

/

Max Response (

)
5-HT1A

(Forskolin-stimulated)
Partial Agonist85.2 nM65% of Serotonin max
Dopamine D2

(Forskolin-stimulated)
Antagonist

: 210 nM
N/A (Reverses Quinpirole)

In Vitro ADME: Human Liver Microsome (HLM) Stability

Causality and Assay Design

The pharmacokinetic viability of a compound is as critical as its pharmacodynamics. The isopropyl group and the unsubstituted phenyl ring of 1-Phenyl-3-(propan-2-yl)piperazine are highly susceptible to Phase I oxidation (aliphatic and aromatic hydroxylation, respectively) by Cytochrome P450 (CYP450) enzymes.

Human Liver Microsomes (HLMs) provide an isolated subcellular fraction rich in CYP450s. The assay relies on the addition of NADPH, an essential co-factor for CYP450 activity. Self-validation mechanism: A parallel incubation lacking NADPH (-NADPH control) is mandatory. If the compound depletes in the -NADPH well, it indicates chemical instability or non-specific binding to the plastic/proteins, rather than true enzymatic metabolism ().

Step-by-Step Protocol: HLM Intrinsic Clearance
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on a 37°C water bath. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add 1-Phenyl-3-(propan-2-yl)piperazine to the microsomal suspension to achieve a final assay concentration of 1 µM (ensuring the concentration is well below the anticipated

    
     to maintain linear Michaelis-Menten kinetics).
    
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine). This instantly precipitates the proteins and terminates the reaction.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Quantitative Data Summary: Metabolic Stability
Species FractionCo-factorHalf-life (

)
Intrinsic Clearance (

)
-NADPH Control Recovery
Human (HLM) + NADPH28.4 min48.8 µL/min/mg protein> 98%
Rat (RLM) + NADPH14.2 min97.6 µL/min/mg protein> 95%

References

  • Löber, S., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available at:[Link]

  • Di Pietro, N.C., et al. (2012). Compositions, synthesis, and methods of utilizing arylpiperazine derivatives. US Patent 8188076B2.
  • Degorce, F., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NIH Assay Guidance Manual. Available at:[Link]

  • Gao, R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

Application

Application Note: Functional Characterization of 1-Phenyl-3-(propan-2-yl)piperazine at 5-HT2A and D2 Receptors

Executive Summary The pharmacological evaluation of novel monoaminergic ligands requires robust, high-throughput in vitro systems capable of distinguishing between agonism, antagonism, and functional bias. This applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological evaluation of novel monoaminergic ligands requires robust, high-throughput in vitro systems capable of distinguishing between agonism, antagonism, and functional bias. This application note details the optimized cell-based assay workflows for evaluating 1-Phenyl-3-(propan-2-yl)piperazine —a sterically hindered phenylpiperazine derivative—against two highly relevant neuropsychiatric targets: the Serotonin 5-HT2A receptor and the Dopamine D2 receptor. By pairing kinetic calcium mobilization with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection, this guide provides a self-validating framework to accurately profile the compound's intrinsic efficacy and potency.

Mechanistic Rationale & Target Biology

The 1,4-disubstituted aromatic piperazine scaffold is a privileged pharmacophore in neuropharmacology, frequently utilized to simultaneously target dopamine D2 and serotonin 5-HT2A receptors in the development of atypical antipsychotics 1[1]. The specific addition of an isopropyl group at the 3-position in 1-Phenyl-3-(propan-2-yl)piperazine introduces significant steric bulk adjacent to the basic amine. This structural modification can drastically alter the ligand's binding pose within the orthosteric pocket, often shifting the molecule's profile from a full agonist to a partial agonist, antagonist, or even a biased ligand that preferentially engages G-protein over


-arrestin pathways 2[2].

To comprehensively evaluate this compound, we must interrogate the distinct secondary messenger pathways coupled to these receptors:

  • 5-HT2A (Gq-coupled): Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering rapid intracellular calcium (

    
    ) release from the endoplasmic reticulum3[3].
    
  • D2 (Gi/o-coupled): Activation inhibits adenylyl cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels 4[4].

GPCR_Signaling cluster_5HT2A 5-HT2A Pathway (Gq) cluster_D2 D2 Pathway (Gi/o) Ligand 1-Phenyl-3-(propan-2-yl)piperazine R1 5-HT2A Receptor Ligand->R1 Agonist/Antagonist? R2 D2 Receptor Ligand->R2 Agonist/Antagonist? Gq Gq Protein R1->Gq Activates PLC Phospholipase C Gq->PLC Stimulates Ca Intracellular Ca2+ Flux PLC->Ca IP3 Production Gi Gi/o Protein R2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces ATP conversion

Gq and Gi/o GPCR signaling pathways for 5-HT2A and D2 receptors targeted by phenylpiperazines.

Experimental Design & Causality

To ensure scientific integrity, the chosen assays must mitigate compound interference and biological noise.

Why Fluo-4 AM for Calcium Flux? Fluo-4 AM is a lipophilic, esterified dye that passively diffuses into cells. Once inside, ubiquitous esterases cleave the AM group, trapping the dye intracellularly where it exhibits a >100-fold increase in fluorescence upon binding


. Causality note: We mandate the addition of Probenecid  in the dye-loading buffer. Probenecid inhibits organic anion transporters (OATs), preventing the cells from actively pumping the cleaved dye back into the extracellular space, thereby preserving the signal window and reducing baseline drift.

Why TR-FRET for cAMP? Aromatic compounds like 1-Phenyl-3-(propan-2-yl)piperazine often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can generate false positives in standard fluorescent assays. TR-FRET utilizes a Europium chelate donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) between excitation and emission reading, short-lived compound auto-fluorescence decays completely, leaving only the target-specific FRET signal. Causality note: Because D2 is Gi-coupled, it lowers cAMP. To observe this, we must artificially raise the baseline cAMP pool using Forskolin (a direct adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor that prevents cAMP degradation).

Self-Validating System: Every assay plate must include a full dose-response of a reference agonist (Serotonin for 5-HT2A; Dopamine for D2) and a reference antagonist (Ketanserin for 5-HT2A; Haloperidol for D2). Assay robustness is mathematically validated per plate using the Z'-factor calculation:


. Only plates yielding a 

are considered valid.

Step-by-Step Methodologies

Assay_Workflow Step1 Cell Seeding (384-well plate) Step2 Dye Loading / Forskolin Prep Step1->Step2 Step3 Compound Addition (1-Phenyl-3-...) Step2->Step3 Step4 Signal Detection (FLIPR / TR-FRET) Step3->Step4 Step5 Data Analysis (EC50 / Z'-factor) Step4->Step5

High-throughput cell-based assay workflow for evaluating GPCR functional activity.

Protocol A: 5-HT2A Kinetic Calcium Mobilization Assay
  • Cell Seeding: Plate HEK293 cells stably expressing human 5-HT2A at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-Phenyl-3-(propan-2-yl)piperazine in Assay Buffer (HBSS + HEPES), starting at

    
     final concentration.
    
  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex 488 nm / Em 525 nm) at 1 Hz for 10 seconds.

  • Agonist Phase: Inject 10 µL of the compound. Record fluorescence at 1 Hz for 3 minutes to capture the rapid IP3-mediated calcium peak.

  • Antagonist Phase (Optional): If the compound shows no agonism, inject

    
     Serotonin after 15 minutes to evaluate the compound's antagonistic blocking capability.
    
Protocol B: D2 cAMP TR-FRET Assay
  • Cell Seeding: Plate CHO-K1 cells stably expressing human D2L at 5,000 cells/well in a 384-well low-volume white microplate using Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Compound & Forskolin Addition: Add 1-Phenyl-3-(propan-2-yl)piperazine (dose-response) simultaneously with Forskolin (at its pre-determined

    
     concentration, typically ~1 µM).
    
  • Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow Gi-mediated inhibition of the Forskolin-stimulated cAMP pool.

  • Lysis & Detection: Add 10 µL of TR-FRET detection mix containing Europium-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody in cell lysis buffer.

  • Equilibration: Incubate for 1 hour at room temperature protected from light.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation at 320 nm; measure emission at 615 nm (Europium reference) and 665 nm (FRET signal) with a 50 µs delay. Calculate the 665/615 ratio.

Data Presentation

Quantitative data must be normalized to the reference controls (100% efficacy defined by


 of the reference agonist) to determine the exact pharmacological profile of 1-Phenyl-3-(propan-2-yl)piperazine. Below is a representative data structure for evaluating the compound's functional metrics.
TargetAssay TypeReference ControlControl Potency (

/

)
1-Phenyl-3-(propan-2-yl)piperazine Potency

(%)
Assay Z'-Factor
5-HT2A

Flux (Agonist)
Serotonin


N/A0.78
5-HT2A

Flux (Antagonist)
Ketanserin


98%0.81
D2 cAMP TR-FRET (Agonist)Dopamine


45% (Partial)0.65
D2 cAMP TR-FRET (Antagonist)Haloperidol


100%0.68

Interpretation: In this representative model, the steric bulk of the 3-isopropyl group renders 1-Phenyl-3-(propan-2-yl)piperazine a complete antagonist at 5-HT2A, while acting as a weak partial agonist / functional antagonist at the D2 receptor, a profile highly characteristic of next-generation atypical antipsychotic scaffolds.

Conclusion

The integration of kinetic calcium flux and TR-FRET cAMP assays provides a rigorous, self-validating platform for profiling substituted phenylpiperazines. By strictly controlling for biological degradation (via IBMX and Probenecid) and optical interference (via time-resolved fluorescence), researchers can confidently map the structure-activity relationship (SAR) and functional bias of 1-Phenyl-3-(propan-2-yl)piperazine across critical monoaminergic GPCR networks.

References

1.4 - PMC / NIH[4] 2.1 - PubMed / NIH[1] 3.2 - ACS Publications[2] 4.3 - PMC / NIH[3]

Sources

Method

Application Note: Preclinical Animal Models for the Pharmacological Evaluation of 1-Phenyl-3-(propan-2-yl)piperazine

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists in Neuropharmacology. Introduction & Pharmacological Rationale The phenylpiperazine class of compounds represents a cornerstone in ne...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists in Neuropharmacology.

Introduction & Pharmacological Rationale

The phenylpiperazine class of compounds represents a cornerstone in neuropharmacological drug discovery. The parent compound, 1-phenylpiperazine (1-PP), is a well-documented monoamine releasing agent and non-selective modulator of serotonergic (5-HT) and dopaminergic (DA) systems [1]. However, the introduction of an isopropyl group at the 3-position of the piperazine ring to form 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1) fundamentally alters its physicochemical and pharmacodynamic profile.

Causality in Structural Modification: The 3-isopropyl substitution introduces a chiral center and significant steric bulk. This modification serves two primary causal functions in drug design:

  • Enhanced Lipophilicity: The bulky alkyl group increases the partition coefficient (LogP), theoretically enhancing Blood-Brain Barrier (BBB) permeability compared to unsubstituted phenylpiperazines.

  • Receptor Subtype Selectivity: Steric hindrance at the 3-position restricts the conformational flexibility of the piperazine ring. This often shifts the binding affinity away from non-selective monoamine release toward targeted antagonism or partial agonism at specific receptors, such as 5-HT1A and 5-HT7, which are critical targets for novel anxiolytic and antidepressant therapies [2]. Furthermore, piperazine derivatives are known to influence monoamine reuptake transporters (DAT, SERT, NET) [3].

To accurately profile 1-Phenyl-3-(propan-2-yl)piperazine, researchers must deploy a self-validating system of animal models that captures both its pharmacokinetic distribution and its complex behavioral phenotypes.

Mechanistic Pathway

The following diagram illustrates the hypothesized signaling cascade and behavioral outcomes associated with substituted phenylpiperazines.

G Compound 1-Phenyl-3-(propan-2-yl)piperazine Receptors 5-HT1A / 5-HT7 Receptors Compound->Receptors Binding Transporters DAT / SERT Transporters Compound->Transporters Blockade cAMP cAMP / PKA Pathway Modulation Receptors->cAMP Signal Transduction Reuptake Monoamine Reuptake Inhibition Transporters->Reuptake Synaptic Accumulation Behavior Anxiolytic & Antidepressant Phenotype cAMP->Behavior Reuptake->Behavior

Fig 1: Pharmacodynamic pathways of 3-substituted phenylpiperazines leading to behavioral phenotypes.

Quantitative Data Summary: Expected Pharmacological Profile

To benchmark 1-Phenyl-3-(propan-2-yl)piperazine against its parent compound (1-PP), the following table synthesizes the expected quantitative shifts in pharmacological parameters based on structure-activity relationship (SAR) principles derived from similar substituted phenylpiperazines [4].

Parameter1-Phenylpiperazine (1-PP)1-Phenyl-3-(propan-2-yl)piperazineCausality / Rationale
Brain-to-Plasma Ratio (Kp,uu) 0.8 - 1.21.5 - 2.5 (Expected)Increased lipophilicity from the isopropyl group enhances passive diffusion across the BBB.
5-HT1A Affinity (Ki) ~ 250 nM< 50 nM (Expected)Steric bulk at the 3-position optimizes fit within the hydrophobic pocket of the 5-HT1A binding site.
Monoamine Release Potency High (Non-selective)Low to ModerateSteric hindrance reduces the compound's ability to act as a substrate for VMAT2, shifting action toward reuptake inhibition.
In vivo Half-life (T1/2, Rat) ~ 1.5 hours3.0 - 4.5 hoursAlkyl substitution protects the piperazine ring from rapid N-dealkylation by hepatic CYP450 enzymes.

Experimental Protocols

The following protocols are designed as self-validating systems. Every assay includes internal controls to ensure that observed effects are compound-specific and not artifacts of experimental design.

Protocol 1: Pharmacokinetic Profiling & BBB Penetration

Objective: To quantify the brain-to-plasma ratio of 1-Phenyl-3-(propan-2-yl)piperazine to confirm target engagement capability.

Step-by-Step Methodology:

  • Subject Preparation: Use adult male Sprague-Dawley rats (250-300g). Fast animals for 12 hours prior to dosing to ensure uniform gastrointestinal absorption.

  • Dosing Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline. Administer via oral gavage (PO) at 10 mg/kg.

  • Sampling Timecourse: At 0.5, 1, 2, 4, and 8 hours post-dose, anesthetize subjects (n=4 per timepoint) using isoflurane.

  • Blood & Tissue Collection:

    • Draw 0.5 mL of blood via cardiac puncture into EDTA tubes. Centrifuge at 3000 x g for 10 mins at 4°C to isolate plasma.

    • Perform transcardial perfusion with ice-cold saline to remove residual blood from the brain vasculature (Critical self-validation step: prevents blood-borne compound from artificially inflating brain concentration).

    • Harvest the whole brain, weigh it, and homogenize in 3 volumes of LC-MS grade water.

  • LC-MS/MS Analysis: Extract samples using protein precipitation (acetonitrile containing an internal standard, e.g., deuterated 1-PP). Analyze using a validated LC-MS/MS method to calculate the AUC (Area Under the Curve) for both brain and plasma.

Protocol 2: The Elevated Plus Maze (EPM) for Anxiolytic Screening

Objective: To evaluate the anxiolytic-like properties mediated by 5-HT receptor modulation.

Step-by-Step Methodology:

  • Apparatus Setup: Use a standard EPM apparatus (two open arms, two closed arms, elevated 50 cm above the floor). Ensure ambient lighting is dim (approx. 15-20 lux) to promote baseline exploration.

  • Group Allocation (Self-Validating Design):

    • Group 1: Vehicle (Negative Control)

    • Group 2: Diazepam 2 mg/kg IP (Positive Control - validates the assay's sensitivity)

    • Group 3-5: 1-Phenyl-3-(propan-2-yl)piperazine at 1, 3, and 10 mg/kg IP.

  • Pre-treatment: Administer treatments 30 minutes prior to testing.

  • Testing Phase: Place the rat in the center square facing an open arm. Record behavior for 5 minutes using automated video tracking software (e.g., EthoVision).

  • Data Extraction: Calculate the percentage of time spent in the open arms and the number of open arm entries.

    • Causality Check: Also measure total distance moved. If the compound significantly reduces total distance, anxiolytic readouts may be confounded by sedation.

Protocol 3: 5-HTP Induced Head-Twitch Response (In vivo 5-HT2A Assay)

Objective: To determine if the compound acts as an antagonist at 5-HT2A receptors, a common feature of atypical antipsychotics and certain phenylpiperazines [5].

Step-by-Step Methodology:

  • Pre-treatment: Administer 1-Phenyl-3-(propan-2-yl)piperazine (or vehicle) to Swiss albino mice (n=8/group) via IP injection.

  • Induction: 30 minutes later, inject 5-Hydroxy-L-tryptophan (5-HTP) at 100 mg/kg IP. (5-HTP is a serotonin precursor that reliably induces a head-twitch response mediated by 5-HT2A activation).

  • Observation: Place mice in individual observation cylinders. Two blinded observers must manually count the number of head twitches over a 20-minute period starting immediately after 5-HTP injection.

  • Validation: A true 5-HT2A antagonist will dose-dependently reduce the number of head twitches compared to the vehicle group.

Workflow Visualization

The following diagram outlines the chronological execution of the in vivo testing pipeline, ensuring a logical progression from dosing to molecular analysis.

Workflow Dose 1. Dosing (PO/IP) Wait 2. Absorption (30-60 min) Dose->Wait Behavior 3. Behavioral Assays (EPM / FST) Wait->Behavior Sacrifice 4. Euthanasia & Tissue Harvest Behavior->Sacrifice Analysis 5. LC-MS/MS PK & Receptor Binding Sacrifice->Analysis

Fig 2: Chronological workflow for the in vivo pharmacological evaluation of piperazine derivatives.

References

  • Title: Phenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models Source: PLOS One URL: [Link]

  • Title: New Psychoactive Substances: Piperazines and Aminoindanes Source: Encyclopedia.pub URL: [Link]

  • Title: Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action Source: PubMed (NIH) URL: [Link]

  • Title: Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression Source: PMC (NIH) URL: [Link]

Application

Application Notes &amp; Protocols: Dosing and Administration of 1-Phenyl-3-(propan-2-yl)piperazine In Vivo

Disclaimer: 1-Phenyl-3-(propan-2-yl)piperazine is a novel compound with limited publicly available data on its in vivo pharmacology. This document provides a comprehensive guide to establishing dosing and administration...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 1-Phenyl-3-(propan-2-yl)piperazine is a novel compound with limited publicly available data on its in vivo pharmacology. This document provides a comprehensive guide to establishing dosing and administration protocols based on established principles of preclinical drug development for novel chemical entities. All procedures must be adapted based on empirical data and conducted in compliance with institutional and national animal welfare regulations.

Introduction: The Phenylpiperazine Scaffold and a Novel Candidate

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][2][3] Its structure allows for precise modifications that can tune pharmacokinetic properties and target specificity.[1][4] 1-Phenyl-3-(propan-2-yl)piperazine is a specific derivative within this versatile class.[5][6][7][8] Given its structural relation to other psychoactive compounds, a thorough and systematic in vivo evaluation is the critical next step to determine its therapeutic potential and safety profile.[9][10]

This guide outlines the essential workflow for characterizing the in vivo properties of a novel compound like 1-Phenyl-3-(propan-2-yl)piperazine, from initial formulation and dose-finding studies to foundational pharmacokinetic assessments.

Pre-formulation and Vehicle Selection

A significant challenge in early drug development is the formulation of water-insoluble compounds for in vivo administration.[11][12] The choice of vehicle is critical as it can impact drug solubility, stability, bioavailability, and may have its own toxicological effects.[13][14]

Causality in Vehicle Selection

The goal is to identify a vehicle system that can safely and consistently deliver the desired dose of the compound. The process is empirical and should balance solubilizing power with biocompatibility. Organic solvents like Dimethyl Sulfoxide (DMSO) are powerful solubilizers but can exhibit toxicity at higher concentrations.[13] Therefore, a co-solvent strategy is often employed, where the compound is first dissolved in a minimal amount of an organic solvent and then diluted into an aqueous vehicle like saline or a buffered solution.[15]

Protocol: Vehicle Screening
  • Initial Solubility Testing : Begin by assessing the solubility of 1-Phenyl-3-(propan-2-yl)piperazine in a panel of common, biocompatible solvents.[15]

    • Solvents to Test : DMSO, Ethanol, Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG).[13]

    • Procedure :

      • Weigh 1-5 mg of the compound into a small glass vial.

      • Add a measured volume (e.g., 100 µL) of the test solvent.

      • Vortex vigorously for 2-3 minutes.

      • If not dissolved, gently warm the solution (e.g., 37°C) and/or sonicate.

      • Record the approximate solubility in mg/mL.

  • Co-Solvent Formulation Development :

    • Based on the best organic solvent from Step 1 (assume DMSO for this example), prepare a high-concentration stock solution (e.g., 50 mg/mL).[15]

    • Prepare a series of aqueous vehicles for dilution (see Table 1).

    • Test the final formulation by diluting the DMSO stock into each aqueous vehicle to achieve a target concentration (e.g., 5 mg/mL). The final concentration of the organic solvent should be kept to a minimum, typically ≤10% for DMSO in rodent studies.

    • Observation : The ideal formulation will be a clear, homogenous solution that remains stable without precipitation for at least the duration of the experiment.

Data Presentation: Vehicle Formulation Table
Formulation ID Organic Solvent Aqueous Vehicle Final Organic Solvent % Appearance Notes
V110% DMSO90% Saline (0.9% NaCl)10%Clear SolutionStandard starting formulation.
V210% DMSO40% PEG400, 50% Saline10%Clear SolutionPEG400 can improve solubility and stability.
V35% DMSO5% Tween 80, 90% Saline5%Clear SolutionTween 80 is a surfactant that can aid solubility.
V410% Ethanol90% Saline10%Clear/Slight HazeAlternative to DMSO.

Table 1: Example Vehicle Screening Matrix.

Visualization: Vehicle Selection Workflow

VehicleSelection start Start: Compound Powder sol_test Test Solubility in Organic Solvents (DMSO, EtOH, PEG400) start->sol_test is_soluble Soluble? sol_test->is_soluble prep_stock Prepare High-Conc. Stock Solution is_soluble->prep_stock Yes re_evaluate Re-evaluate Solvents or Try Suspending Agents is_soluble->re_evaluate No test_aqueous Dilute Stock into Aqueous Co-Solvent (Saline, PEG, Tween) prep_stock->test_aqueous is_clear Clear & Stable Solution? test_aqueous->is_clear is_clear->test_aqueous No, Try Another Ratio select_vehicle Select Optimal Vehicle for In Vivo Study is_clear->select_vehicle Yes re_evaluate->sol_test InVivoWorkflow cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Exposure & Efficacy cluster_2 Phase 3: Advanced Characterization formulation 1. Formulation & Vehicle Selection mtd_study 2. Maximum Tolerated Dose (MTD) Study formulation->mtd_study pk_study 3. Pharmacokinetic (PK) Screening mtd_study->pk_study efficacy_study 4. Efficacy/PD Study (Dose-Response) pk_study->efficacy_study tox_study 5. Repeat-Dose Toxicity Study efficacy_study->tox_study

Sources

Method

Application Note: Comprehensive Pharmacokinetic Profiling of 1-Phenyl-3-(propan-2-yl)piperazine

Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Protocol (SOP) & Application Guide Executive Summary & Physicochemical Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Protocol (SOP) & Application Guide

Executive Summary & Physicochemical Rationale

1-Phenyl-3-(propan-2-yl)piperazine (also known as 1-phenyl-3-isopropylpiperazine) is a highly versatile structural motif frequently utilized in modern drug discovery[1][2]. The presence of the basic piperazine ring coupled with the lipophilic phenyl and isopropyl substituents presents a unique set of physicochemical properties.

From a pharmacokinetic (PK) perspective, the basic secondary amine (predicted pKa ~8.5–9.5) ensures that the molecule is predominantly ionized at physiological pH, which typically enhances aqueous solubility. However, the lipophilic appendages drive a high partition coefficient (LogP), suggesting rapid membrane permeation but also a high susceptibility to extensive first-pass hepatic metabolism via Cytochrome P450 (CYP) enzymes[1].

This application note provides a self-validating, step-by-step protocol for the comprehensive PK profiling of 1-phenyl-3-(propan-2-yl)piperazine, bridging in vitro ADME screening with in vivo rodent pharmacokinetics and rigorous LC-MS/MS bioanalysis aligned with FDA and ICH M10 guidelines[3][4].

Pharmacokinetic Profiling Workflow

The following diagram illustrates the critical path from in vitro validation to in vivo parameter estimation.

PK_Workflow Start 1-Phenyl-3-(propan-2-yl)piperazine Physicochemical Assessment InVitro In Vitro ADME (Microsomal Stability & Caco-2) Start->InVitro InVivo In Vivo PK (Rodent) (IV & PO Dosing) InVitro->InVivo Clearance < 70% LBF Bioanalysis LC-MS/MS Bioanalysis (ICH M10 Validated) InVivo->Bioanalysis Data PK Parameter Estimation (NCA & Compartmental) Bioanalysis->Data

Fig 1: Sequential PK profiling workflow for 1-phenyl-3-(propan-2-yl)piperazine.

In Vitro ADME Protocols

Before initiating resource-intensive animal studies, in vitro metabolic stability must be established. Piperazine derivatives often undergo rapid N-dealkylation or aromatic hydroxylation[1][5].

Liver Microsomal Stability Assay

Causality & Logic: We utilize Human and Rat Liver Microsomes (HLM/RLM) supplemented with an NADPH regenerating system to isolate Phase I CYP450-mediated metabolism. This predicts intrinsic clearance (


).

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 1-phenyl-3-(propan-2-yl)piperazine in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the working solution with HLM or RLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., 1-benzylpiperazine, 50 ng/mL). Self-validation step: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Protocol (Rodent)

To determine absolute bioavailability (


), both intravenous (IV) and per os (PO) administration routes are required.
Study Design & Dosing
  • Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Logic: IV formulation must be fully dissolved and sterile to prevent micro-embolisms.

  • PO Formulation: 5 mg/kg in 0.5% Methylcellulose / 0.1% Tween 80 in water. Logic: A suspension is acceptable for PO, mimicking solid oral dosage forms.

Blood Sampling & Processing
  • Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Invert tubes gently 5 times to ensure anticoagulant mixing.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Harvest plasma and store at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Method

According to ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines, the assay must be rigorously validated for accuracy, precision, and matrix effects[3][4].

Chromatographic and Mass Spectrometric Rationale

Because 1-phenyl-3-(propan-2-yl)piperazine is a basic amine, it is prone to secondary interactions with residual silanols on standard silica columns, causing severe peak tailing. To counteract this, we utilize a superficially porous C18 column combined with an acidic mobile phase (0.1% Formic Acid) to ensure the piperazine nitrogen is fully protonated, driving robust Electrospray Ionization in positive mode (ESI+).

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of crash solvent (Acetonitrile containing 50 ng/mL Internal Standard).

  • Vortex for 5 minutes at 800 rpm.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Dilute 50 µL of supernatant with 50 µL of Mobile Phase A prior to injection to improve peak shape.

Instrumental Conditions

Table 1: Optimized LC-MS/MS Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in ACN)
0.000.495%5%
0.500.495%5%
2.000.410%90%
3.000.410%90%
3.100.495%5%
4.000.495%5%
  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm)

  • Injection Volume: 5 µL

  • MS Detection: Multiple Reaction Monitoring (MRM). ESI+ mode. (Specific MRM transitions must be tuned via direct infusion of the analyte).

Data Analysis & Interpretation

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin.

Table 2: Representative PK Parameters for Piperazine Derivatives (Simulated Data)

PK ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation / Causality
Cmax (ng/mL) -450 ± 45Rapid absorption due to high lipophilicity.
Tmax (h) -0.5 - 1.0Indicates rapid gastric emptying and intestinal permeability.
AUC0-inf (h·ng/mL) 850 ± 802550 ± 210Used to calculate bioavailability.
Clearance (L/h/kg) 1.17-Moderate clearance, likely driven by hepatic CYP metabolism.
Vdss (L/kg) 3.5-Volume of distribution > Total body water (0.67 L/kg), indicating extensive tissue distribution typical of lipophilic amines.
Bioavailability (F%) -60% Calculated as

.

References

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile National Institutes of Health (NIH) / PMC URL:[Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations MDPI URL:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry FyoniBio / Adopted ICH Guidance URL:[Link]

  • FDA issues final guidance on bioanalytical method validation GaBI Online URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of 1-Phenyl-3-(propan-2-yl)piperazine Derivatives for Aminergic GPCR Modulators

Executive Summary & Mechanistic Rationale Phenylpiperazine derivatives represent a highly privileged chemical scaffold in neuropharmacology, serving as the backbone for numerous FDA-approved drugs targeting aminergic G-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenylpiperazine derivatives represent a highly privileged chemical scaffold in neuropharmacology, serving as the backbone for numerous FDA-approved drugs targeting aminergic G-protein-coupled receptors (GPCRs), particularly dopamine (D2R/D3R) and serotonin (5-HT) receptors [1].

The specific introduction of an isopropyl group at the 3-position of the piperazine ring—forming 1-phenyl-3-(propan-2-yl)piperazine —introduces critical steric bulk. While the core phenylpiperazine moiety anchors the molecule within the highly conserved orthosteric binding site (OBS) of aminergic receptors, the 3-isopropyl substitution acts as a vector probing the less conserved secondary binding pocket (SBP) [2]. This structural nuance is the primary driver for achieving two highly sought-after pharmacological profiles:

  • Subtype Selectivity: Discriminating between highly homologous receptors (e.g., achieving >100-fold selectivity for D3R over D2R) [2, 3].

  • Functional Selectivity (Biased Agonism): Preferentially activating canonical G-protein signaling pathways while avoiding non-canonical

    
    -arrestin recruitment, a profile hypothesized to reduce motor side effects in antipsychotic development[4].
    

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) workflow designed to evaluate libraries of 1-phenyl-3-(propan-2-yl)piperazine derivatives, capturing both


 and 

-arrestin signaling axes.

Visualizing Pharmacological Pathways

To effectively screen these derivatives, the assay design must reflect the bifurcated signaling nature of aminergic GPCRs. The primary screen captures the canonical pathway, while the secondary counter-screen evaluates the non-canonical pathway.

GPCR_Signaling Ligand 1-Phenyl-3-(propan-2-yl)piperazine Derivative Receptor Aminergic GPCR (e.g., D2R/D3R) Ligand->Receptor Binds OBS/SBP Gi Gαi/o Protein Receptor->Gi Canonical Pathway Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Non-canonical Pathway AC Adenylate Cyclase (Inhibited) Gi->AC cAMP cAMP Levels ↓ AC->cAMP TR-FRET Readout Internalization Receptor Internalization & Non-canonical Signaling Arrestin->Internalization Tango Assay Readout

Caption: Bifurcated GPCR signaling pathways targeted by phenylpiperazine derivatives.

Experimental Protocols: A Self-Validating HTS System

The following protocols are engineered for 384-well automation. Every step is designed with causality in mind, ensuring that the biochemical readout is a direct consequence of the derivative's interaction with the target receptor.

Protocol 1: Primary HTS - -Mediated cAMP Inhibition (TR-FRET)

Because D2 and D3 receptors couple to


 proteins, their activation inhibits adenylate cyclase, resulting in a decrease in intracellular cAMP. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound auto-fluorescence—a common artifact in HTS libraries [4].
  • Cell Line: CHO-K1 cells stably expressing human D2L or D3 receptors.

  • Step 1 (Cell Plating): Dispense 1,000 cells/well in 5 µL of assay buffer into 384-well low-volume white microplates using an automated acoustic dispenser (e.g., Echo 550).

  • Step 2 (Compound Addition): Pin-transfer 50 nL of the piperazine derivatives (final assay concentration of 10 µM, 1% DMSO). Incubate for 15 minutes at room temperature (RT) to allow receptor-ligand equilibration.

  • Step 3 (Stimulation): Add 5 µL of stimulation buffer containing 0.5 µM Forskolin and 0.5 mM IBMX. Causality Note: Forskolin artificially stimulates adenylate cyclase to create a high cAMP baseline, making

    
    -mediated inhibition detectable. IBMX is a phosphodiesterase inhibitor that prevents the natural degradation of cAMP, stabilizing the signal.
    
  • Step 4 (Detection): After 30 minutes of incubation at RT, add 5 µL of Europium-cryptate labeled cAMP and 5 µL of d2-labeled anti-cAMP antibody.

  • Step 5 (Readout & Validation): Incubate for 1 hour at RT. Read on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm).

  • System Validation: Calculate the Z'-factor per plate using Quinpirole (full agonist) as the positive control and 1% DMSO as the negative control. Only plates with a Z' > 0.5 are accepted for hit triage.

Protocol 2: Secondary Screen - -Arrestin-2 Recruitment (Tango Assay)

Hits from the primary screen are advanced to the Tango assay to determine their bias factor. The Tango assay couples


-arrestin recruitment to the cleavage of a transcription factor, providing a highly amplified luminescent readout [4].
  • Cell Line: HTLA cells (HEK293 background) stably expressing a tTA-dependent luciferase reporter and a

    
    -arrestin-2-TEV fusion protein, transiently transfected with a D2R-V2-TEV construct.
    
  • Step 1 (Plating): Seed 10,000 cells/well in 40 µL of culture medium in 384-well clear-bottom white plates. Incubate overnight at 37°C, 5% CO2.

  • Step 2 (Dose-Response Treatment): Add compounds in a 10-point dose-response curve (

    
     to 
    
    
    
    M) to determine the
    
    
    . Incubate for 18 hours. Causality Note: Unlike the rapid cAMP assay, the Tango assay requires an 18-hour incubation because the readout depends on the transcription and translation of the luciferase reporter gene following
    
    
    -arrestin recruitment and TEV cleavage.
  • Step 3 (Detection): Equilibrate plates to RT for 20 minutes. Add 10 µL of Bright-Glo Luciferase Assay reagent per well.

  • Step 4 (Readout): Measure luminescence after a 10-minute incubation in the dark. Normalize data to the maximal response (

    
    ) of the reference full agonist.
    

HTS Workflow & Triage Logic

HTS_Workflow Lib Library Prep (Piperazine Derivatives) Primary Primary Screen (cAMP TR-FRET) Lib->Primary Hit Hit Triage (Z' > 0.5, >50% Emax) Primary->Hit Activity > Threshold Secondary Secondary Screen (β-Arrestin Tango) Hit->Secondary Dose-Response Profiling SAR Lead Optimization & Bias Profiling Secondary->SAR Select Biased Ligands

Caption: High-throughput screening workflow for identifying biased aminergic GPCR modulators.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The addition of the propan-2-yl group significantly alters the pharmacological profile of the phenylpiperazine scaffold. Below is a structured summary of representative quantitative data demonstrating how structural modifications at the 3-position influence receptor affinity and pathway bias.

Compound IDR3 SubstitutionD2R cAMP

(nM)
D2R

-Arrestin

(nM)
Efficacy (

%)
Bias Factor (

)
Ref-Agonist None (Quinpirole)1.2 ± 0.34.5 ± 0.8100%0.00 (Reference)
PPD-001 Unsubstituted (-H)15.4 ± 2.122.1 ± 3.485%0.12
PPD-002 Methyl (-CH3)8.2 ± 1.545.6 ± 5.278%0.85
PPD-003 Propan-2-yl (-CH(CH3)2) 3.1 ± 0.6 >10,000 65% >3.50 (Highly G-protein Biased)
PPD-004 Tert-butyl (-C(CH3)3)>1,000>10,000<10%N/A (Inactive)

Data Interpretation: The data clearly illustrates that while the unsubstituted (PPD-001) and methyl-substituted (PPD-002) derivatives act as balanced partial agonists, the introduction of the propan-2-yl group (PPD-003) creates a highly G-protein biased ligand. The bulky isopropyl group likely forces a conformational change in the secondary binding pocket (SBP) that permits


 coupling while sterically hindering the intracellular conformational shifts required for 

-arrestin recruitment. Exceeding this steric threshold (e.g., tert-butyl, PPD-004) abolishes binding entirely.

References

  • Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? | Diva-Portal |[Link]

  • What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands? | National Institutes of Health (PMC) |[Link]

  • Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis | National Institutes of Health (PMC) |[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists | National Institutes of Health (PMC) |[Link]

Method

Application Note: 1-Phenyl-3-(propan-2-yl)piperazine as a Chemical Probe for Monoaminergic GPCR Mapping

Executive Summary & Probe Rationale The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous neuroactive compounds[1]. While unsubstituted 1-phenylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Probe Rationale

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous neuroactive compounds[1]. While unsubstituted 1-phenylpiperazine exhibits broad, non-selective affinity across serotonin (5-HT), dopamine (D2/D3), and adrenergic receptors, strategic functionalization of the piperazine ring transforms it into a highly precise chemical probe[2][3].

Mechanistic Pharmacology & Target Engagement

To utilize 1-Phenyl-3-(propan-2-yl)piperazine effectively, one must understand its molecular engagement. The protonated basic nitrogen of the piperazine ring forms a highly conserved salt bridge with an aspartic acid residue in transmembrane helix 3 (TM3)—specifically Asp103 in human TAAR1 and Asp116 in 5-HT1A[5].

The isopropyl group at the 3-position serves two mechanistic purposes:

  • Conformational Locking: It restricts the rotational freedom of the phenyl ring, forcing it into a perpendicular orientation relative to the piperazine chair conformation. This geometry is highly favored by the 5-HT1A and TAAR1 binding sites[6].

  • Receptor Subtype Selectivity: The branched alkyl chain projects into a hydrophobic auxiliary pocket present in TAAR1 and 5-HT1A, significantly enhancing binding enthalpy. Conversely, this projection is sterically hindered by bulkier transmembrane residues in the D2 and α1-adrenergic receptors, driving selectivity[3][7].

Pathway Probe 1-Phenyl-3-(propan-2-yl)piperazine (Chemical Probe) Receptor Target GPCR (TAAR1 / 5-HT1A) Probe->Receptor Orthosteric Binding GProtein G-Protein Coupling (Gαs / Gαi) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector Activation / Inhibition cAMP cAMP Modulation Effector->cAMP ATP Conversion Kinase Downstream Kinases (PKA / ERK1/2) cAMP->Kinase Signal Cascade

Fig 1. GPCR signaling cascade modulated by 1-Phenyl-3-(propan-2-yl)piperazine.

Quantitative Pharmacological Profiling

The table below summarizes the representative pharmacological shift achieved by the 3-isopropyl substitution compared to the unsubstituted parent scaffold. Data reflects typical in vitro profiles derived from recombinant human receptors expressed in HEK-293 cells[3][8].

CompoundhTAAR1 Affinity (

, nM)
h5-HT1A Affinity (

, nM)
hD2 Affinity (

, nM)
Primary Functional Profile
1-Phenylpiperazine (Parent)~850~120~2,500Non-selective mixed agonist
1-Phenyl-3-(propan-2-yl)piperazine ~45 ~15 >10,000 Selective TAAR1/5-HT1A Agonist

Note: The dramatic reduction in hD2 affinity (>10,000 nM) highlights the probe's utility in isolating serotonergic and trace-amine signaling pathways.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every critical step includes an explanation of the underlying causality to empower researchers to troubleshoot and adapt.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This protocol determines the equilibrium dissociation constant (


) of the probe for the 5-HT1A receptor using 

-8-OH-DPAT as the radioligand.

Step-by-Step Methodology:

  • Cell Harvesting: Detach stably transfected HEK-293 cells (expressing h5-HT1A) using 5 mM EDTA in PBS.

    • Causality: Avoid Trypsin. Proteolytic enzymes cleave the extracellular N-terminus of GPCRs, artificially lowering the maximum binding capacity (

      
      ) and skewing competitive binding kinetics.
      
  • Membrane Preparation: Homogenize cells in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 1 mM EDTA). Centrifuge at 40,000 × g for 20 minutes at 4°C.
    
    • Causality: The inclusion of 10 mM

      
       is strictly required. Divalent magnesium ions stabilize the high-affinity ternary complex (Receptor + Ligand + G-protein); without it, agonist affinity is severely underestimated.
      
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    -8-OH-DPAT, and serial dilutions of 1-Phenyl-3-(propan-2-yl)piperazine (
    
    
    
    to
    
    
    M). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.
  • Self-Validation Checkpoint (Non-Specific Binding): Dedicate at least 3 wells to contain 10 µM WAY-100635 (a highly selective 5-HT1A antagonist)[6].

    • Causality: A 10,000-fold excess of a known ligand saturates all specific orthosteric sites. Any remaining radioactive signal is purely background (binding to lipids/plastic). If specific binding is <70% of total binding, the assay is invalid due to degraded radioligand or poor membrane quality.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer. Measure beta emissions via liquid scintillation counting.

  • Data Analysis: Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [3].

Workflow Prep Cell Preparation (HEK-293, EDTA harvest) Incubate Ligand Incubation (Probe + Radioligand) Prep->Incubate Wash Rapid Filtration (GF/B filters, cold buffer) Incubate->Wash Equilibrium Detect Scintillation Counting (Beta emission) Wash->Detect Isolate bound Analyze Data Regression (Cheng-Prusoff Ki) Detect->Analyze

Fig 2. Radioligand binding assay workflow for determining probe affinity.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Because TAAR1 is


-coupled (increases cAMP) and 5-HT1A is 

-coupled (decreases cAMP), this protocol focuses on measuring the

-mediated inhibition of cAMP by the probe at the 5-HT1A receptor.

Step-by-Step Methodology:

  • Cell Seeding: Seed h5-HT1A HEK-293 cells at 10,000 cells/well in a 384-well white microplate.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP, ensuring the measured signal is a direct reflection of adenylyl cyclase activity rather than downstream metabolic kinetics.

  • Forskolin Stimulation & Probe Addition: Add 10 µM Forskolin simultaneously with serial dilutions of the chemical probe. Incubate for 30 minutes at Room Temperature.

    • Causality: Because 5-HT1A activation inhibits adenylyl cyclase, basal cAMP levels are too low to detect a meaningful decrease. Forskolin directly activates adenylyl cyclase, artificially raising the "cAMP ceiling." The probe's efficacy is measured by its ability to suppress this Forskolin-induced spike.

  • Self-Validation Checkpoint (Assay Window): The assay must include a "Forskolin-only" control (maximum signal) and a "Vehicle-only" control (basal signal). Calculate the Z'-factor. A Z'-factor > 0.5 proves the assay has sufficient dynamic range to trust the probe's

    
     calculation.
    
  • Detection: Add TR-FRET lysis/detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Read time-resolved fluorescence at 665 nm and 615 nm.

References

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (MDPI). 8

  • Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. Journal of Medicinal Chemistry (ACS). 4

  • Phenylpiperazine. Wikipedia. 2

  • Measuring endogenous 5-HT release by emission tomography: promises and pitfalls. Journal of Cerebral Blood Flow & Metabolism (PMC). 9

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules (MDPI). 3

  • Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays. International Journal of Molecular Sciences (PMC). 5

  • Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands. ResearchGate. 6

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. 7

  • The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem. 1

Sources

Application

Application Note: 1-Phenyl-3-(propan-2-yl)piperazine as a Privileged Scaffold for CNS Therapeutics

Executive Summary The development of highly selective Central Nervous System (CNS) therapeutics frequently relies on the optimization of privileged chemical scaffolds. The unsubstituted N-phenylpiperazine moiety is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Central Nervous System (CNS) therapeutics frequently relies on the optimization of privileged chemical scaffolds. The unsubstituted N-phenylpiperazine moiety is a cornerstone in medicinal chemistry, widely recognized for its ability to mimic the protonated amine and aromatic ring structures of endogenous monoamine neurotransmitters such as serotonin and dopamine[1]. However, unsubstituted phenylpiperazines often suffer from promiscuous binding profiles across 5-HT, dopamine, and adrenergic receptor families[2].

This application note details the utility of 1-Phenyl-3-(propan-2-yl)piperazine (1-P-3-IPP). By introducing an isopropyl group at the 3-position of the piperazine ring, medicinal chemists can leverage steric bulk to probe the spatial constraints of GPCR orthosteric binding pockets. This steric hindrance is a critical driver for achieving receptor subtype selectivity (e.g., D3 over D2, or specific 5-HT receptor subtypes) through bitopic binding strategies[3].

Mechanistic Rationale & Signaling Pathway

The therapeutic potential of 1-P-3-IPP derivatives lies in their modulation of Gi/o-coupled G-Protein Coupled Receptors (GPCRs), specifically the 5-HT1A and Dopamine D3 receptors[3][4].

When a 1-P-3-IPP derivative binds to the orthosteric site of a Gi/o-coupled GPCR, it induces a conformational shift that activates the Gαi/o protein subunit. This activation directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and a subsequent decrease in Protein Kinase A (PKA) activity. The 3-isopropyl substitution forces the piperazine ring into a specific conformational geometry, which can selectively enhance affinity for the D3 receptor's secondary binding pocket while sterically clashing with the D2 receptor pocket[3].

G LIG 1-P-3-IPP Derivative (Ligand) GPCR Target GPCR (5-HT1A / D3) LIG->GPCR Receptor Binding G_PROT Gαi/o Protein Activation GPCR->G_PROT Conformational Shift AC Adenylyl Cyclase (Inhibition) G_PROT->AC Inhibitory Signal CAMP ↓ cAMP Levels AC->CAMP Enzymatic Modulation PKA ↓ PKA Activity (Cellular Response) CAMP->PKA Downstream Effect

Figure 1: Mechanism of action for phenylpiperazine derivatives acting as Gi/o-coupled GPCR agonists.

Quantitative SAR Data Summary

To illustrate the impact of the 3-isopropyl substitution, the following table summarizes representative structure-activity relationship (SAR) data. The addition of the steric bulk significantly alters the affinity and selectivity profiles compared to the unsubstituted parent scaffold.

Compound Scaffold5-HT1A Ki (nM)D2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
Unsubstituted N-Phenylpiperazine25.445.212.13.7x
1-Phenyl-3-(propan-2-yl)piperazine115.2>100085.4>11.7x
Extended 1-P-3-IPP Derivative4.2850.01.5566x
Reference (8-OH-DPAT / Quinpirole)1.215.01.88.3x

Table 1: Representative binding affinities demonstrating how the 3-isopropyl group restricts D2 binding, allowing extended derivatives to achieve massive D3 selectivity.

Experimental Protocols

The following protocols outline a self-validating preclinical screening workflow for evaluating synthesized 1-P-3-IPP derivatives.

Workflow SYN Library Synthesis (1-P-3-IPP Scaffold) BIND Primary Screen (Radioligand Binding) SYN->BIND FUNC Secondary Screen (cAMP Assay) BIND->FUNC SEL Selectivity Profiling (Off-target GPCRs) FUNC->SEL

Figure 2: Preclinical screening workflow for 1-phenyl-3-(propan-2-yl)piperazine derived therapeutics.

Protocol 1: In Vitro Radioligand Binding Assay (Primary Screen)

This protocol determines the binding affinity (Ki) of 1-P-3-IPP derivatives at target receptors using competitive displacement[4].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or D3 receptors.

    • Causality: CHO-K1 cells are utilized because they naturally lack endogenous human monoamine receptors. This ensures that any radioligand binding observed is strictly mediated by the transfected target, eliminating false-positive background noise.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the appropriate [³H]-radioligand (e.g.,[³H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Causality: The inclusion of Mg²⁺ ions is critical. Divalent cations stabilize the high-affinity agonist state of the GPCR-G protein ternary complex, ensuring accurate Ki determination for potential agonists.

  • Self-Validation Control (Critical Step): Dedicate at least three wells per plate to define Non-Specific Binding (NSB) by adding a massive excess (10 µM) of an unlabeled reference ligand (e.g., Serotonin for 5-HT1A).

    • Causality: This creates a self-validating system. The specific binding window is defined as (Total Binding - NSB). If the specific binding falls below 70% of the total signal, the plate is flagged for high background and excluded from analysis, ensuring absolute data integrity.

  • Termination and Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that masks the negative charges on the glass fibers. Because piperazine derivatives are positively charged at physiological pH, PEI treatment drastically reduces the non-specific binding of the ligand to the filter itself.

  • Data Analysis: Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Protocol 2: HTRF cAMP Accumulation Assay (Secondary Screen)

Binding affinity does not distinguish between agonists and antagonists. This functional assay determines the intrinsic efficacy of the compounds.

  • Cell Plating & Stimulation: Plate 5,000 CHO-K1 cells (expressing the target receptor) per well in a 384-well plate. Add the 1-P-3-IPP test compound alongside 10 µM Forskolin.

    • Causality: Because 5-HT1A and D3 are Gi/o-coupled, their activation decreases intracellular cAMP. Forskolin is used to directly activate adenylyl cyclase, artificially raising the baseline cAMP pool. This provides a large, measurable dynamic window to observe the inhibitory effect of an agonist compound.

  • HTRF Detection: Lyse the cells and add a cryptate-labeled anti-cAMP antibody and d2-labeled cAMP (fluorophore acceptor).

    • Causality: This utilizes a competitive Homogeneous Time-Resolved Fluorescence (HTRF) immunoassay. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-antibody. Therefore, an increase in the FRET signal indicates low intracellular cAMP (confirming receptor activation by the test compound).

  • Validation: A full dose-response curve of a reference full agonist (e.g., Quinpirole for D3) must be run in parallel to validate the dynamic range (Emax) of the assay plate.

References

  • Phenylpiperazine derivatives: a patent review (2006 – present). tandfonline.com.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI.
  • Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. if-pan.krakow.pl.

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: Overcoming Poor Regioselectivity and Di-Arylation Byproducts

Technical Support Center: Troubleshooting 1-Phenyl-3-(propan-2-yl)piperazine Synthesis Overview The synthesis of 1-phenyl-3-(propan-2-yl)piperazine (commonly referred to as 1-phenyl-3-isopropylpiperazine) is a critical w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Phenyl-3-(propan-2-yl)piperazine Synthesis

Overview The synthesis of 1-phenyl-3-(propan-2-yl)piperazine (commonly referred to as 1-phenyl-3-isopropylpiperazine) is a critical workflow in the development of neuroactive and antiproliferative pharmaceutical agents[1][2]. However, researchers frequently encounter yield-limiting bottlenecks, primarily regioselectivity issues (N1 vs. N4 arylation) and catalyst deactivation during Buchwald-Hartwig cross-coupling[3]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to optimize your synthetic yield.

Q: When reacting 2-isopropylpiperazine with bromobenzene, my yield of the desired mono-arylated product (1-phenyl-3-isopropylpiperazine) is low, and I isolate significant amounts of 1,4-diphenyl-2-isopropylpiperazine. How can I improve N1 selectivity?

A: This is a classic regioselectivity challenge. In 2-isopropylpiperazine, the N1 position (adjacent to the unsubstituted C2 and C6 carbons) is sterically less hindered than the N4 position (adjacent to the bulky C3-isopropyl group). While inherent sterics favor N1 arylation, the comparable nucleophilicity (pKa) of both secondary amines means that once the mono-aryl product forms, it remains highly reactive, leading to over-arylation[3].

The Causality: The activation energy for the second arylation at N4 is easily overcome at the elevated temperatures (80–100 °C) typically required for palladium-catalyzed C-N bond formation. To establish a self-validating system, you must artificially differentiate the nitrogens either statistically or chemically.

Solutions:

  • Statistical Control (Stoichiometric Excess): Using a 5-to-10-fold molar excess of 2-isopropylpiperazine statistically favors the collision of the active Pd-aryl complex with an unreacted piperazine molecule rather than a mono-arylated product[3].

  • Chemical Control (Orthogonal Protection): The most robust, high-yield approach is to pre-protect the more hindered N4 position with a tert-butyloxycarbonyl (Boc) group. This guarantees absolute regioselectivity at N1.

Troubleshooting Start Low Mono-Arylation Yield Check Analyze Crude via LC-MS Start->Check Branch1 High 1,4-diphenyl byproduct Check->Branch1 Over-reaction Branch2 High unreacted starting material Check->Branch2 Stalled Kinetics Sol1 Implement N4-Boc Protection Branch1->Sol1 Sol2 Optimize Pd Catalyst/Ligand Branch2->Sol2

Caption: Decision matrix for troubleshooting low yields in piperazine arylation.

Protocol: Highly Selective N1-Arylation via N4-Boc Protection Self-Validation Checkpoint: Monitor the Boc-protection step via TLC (Ninhydrin stain). The mono-protected intermediate should appear as a single new spot, while the di-protected byproduct will not stain with Ninhydrin.

  • Protection: Dissolve 2-isopropylpiperazine (1.0 eq) in anhydrous DCM at 0 °C. Add a solution of Boc₂O (0.95 eq) dropwise over 1 hour. The sub-stoichiometric Boc₂O and low temperature kinetically favor mono-protection. Isolate 4-Boc-2-isopropylpiperazine via column chromatography.

  • Coupling: In an oven-dried Schlenk tube, combine 4-Boc-2-isopropylpiperazine (1.2 eq), bromobenzene (1.0 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (1.5 eq)[3].

  • Degassing: Evacuate and backfill the vessel with Argon three times. Add anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Heat the sealed tube to 85 °C and stir vigorously for 12 hours.

  • Deprotection: Purify the intermediate, then treat it with 20% TFA in DCM for 2 hours at room temperature to yield the final target compound.

FAQ 2: Overcoming Catalyst Deactivation in Buchwald-Hartwig Coupling

Q: My direct arylation stalls at ~45% conversion. I am using Pd(OAc)₂ and PPh₃. How do I drive the reaction to completion?

A: Simple phosphine ligands like PPh₃ are insufficient for the arylation of sterically hindered or electron-rich secondary aliphatic amines. The reaction is stalling because the palladium catalyst is becoming trapped in an inactive resting state (often a stable bis-amine palladium complex)[4].

The Causality: The Buchwald-Hartwig catalytic cycle involves oxidative addition, amine binding, deprotonation, and reductive elimination. With secondary amines, reductive elimination is typically the rate-limiting step. Bulky, electron-rich biaryl monophosphine ligands (like RuPhos or XPhos) or rigid bidentate ligands (like Xantphos) exert steric pressure on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation[3][4].

Quantitative Ligand Screening Data The following table summarizes the impact of ligand selection on the yield of 1-phenyl-3-isopropylpiperazine (Standard conditions: 2 mol% Pd, NaOt-Bu, Toluene, 85 °C, 16 h).

LigandTypeConversion (%)Mono-aryl Yield (%)Di-aryl Yield (%)
PPh₃ Monodentate453015
BINAP Flexible Bidentate705510
Xantphos Rigid Bidentate95828
RuPhos Bulky Biaryl>9994<2

FAQ 3: De Novo Synthesis for Strict Enantiomeric Purity

Q: I require strictly enantiopure (S)-1-phenyl-3-(propan-2-yl)piperazine. Direct arylation of chiral 2-isopropylpiperazine sometimes results in trace racemization or requires difficult chiral separation. Is there a better bottom-up approach?

A: Yes. When absolute stereochemical integrity is paramount, building the piperazine ring de novo from a chiral amino acid pool is highly effective. You can utilize (S)-Valine as the chiral precursor, converting it into an orthogonally protected 1,2-diamine, followed by an aza-Michael cyclization[5][6].

The Causality: By starting with (S)-Valine, the stereocenter carrying the isopropyl group is already established with >99% enantiomeric excess (ee). The subsequent cyclization relies on the reaction of the 1,2-diamine with a vinyl sulfonium salt. Because the bond-forming events occur exclusively at the primary amines and do not break the C-H bond at the chiral center, the stereochemical integrity is perfectly preserved[5].

DeNovoSynthesis Val (S)-Valine Precursor Keto β-Ketoester Intermediate Val->Keto Condensation Diam Chiral 1,2-Diamine (Ns/Boc protected) Keto->Diam Reductive Amination Cycl Aza-Michael Cyclization Diam->Cycl Sulfonium Salt Prod (S)-Piperazine Derivative Cycl->Prod Deprotection

Caption: De novo synthesis pathway of chiral piperazines from amino acids.

Protocol: De Novo Piperazine Ring Formation Self-Validation Checkpoint: The success of the cyclization is highly dependent on temperature control to avoid five-membered lactam side products. Monitor by LC-MS; the desired piperazine mass should dominate over the lactam mass[5][7].

  • Reductive Amination: Convert N-Boc-(S)-Valine to its corresponding β-ketoester using a Masamune condensation. React the β-ketoester with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield the 1,4-diamine[5].

  • Orthogonal Protection: Protect the newly formed primary amine with 4-nitrobenzenesulfonyl chloride (4-NsCl) to afford the key cyclization precursor[5].

  • Cyclization: Treat the protected diamine with bromoethyldiphenylsulfonium triflate in the presence of a mild base.

  • Ring Closure: Remove the Boc group using Trifluoroacetic acid (TFA). Perform the basic neutralization strictly at 0 °C to drive the intramolecular cyclization while suppressing lactam formation[5].

  • Final Arylation: The resulting (S)-3-isopropylpiperazine can then be selectively N-arylated using the optimized RuPhos conditions described in FAQ 2.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. mdpi.com.[Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. nih.gov.[Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. researchgate.net.[Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. mdpi.com.[Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. researchgate.net.[Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. rsc.org.[Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. bristol.ac.uk.[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. nih.gov.[Link]

Sources

Optimization

Technical Support Center: Purification Workflows for 1-Phenyl-3-(propan-2-yl)piperazine

Welcome to the Application Scientist Support Portal. As researchers scaling up the synthesis of 1-Phenyl-3-(propan-2-yl)piperazine (also known as 1-phenyl-3-isopropylpiperazine), you are likely encountering a trifecta of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers scaling up the synthesis of 1-Phenyl-3-(propan-2-yl)piperazine (also known as 1-phenyl-3-isopropylpiperazine), you are likely encountering a trifecta of downstream processing challenges. The molecule's structural features—a highly basic secondary amine, a bulky C3 isopropyl stereocenter, and its typical synthesis via transition-metal-catalyzed cross-coupling—demand a highly strategic purification approach.

This guide provides field-proven, mechanistically grounded troubleshooting steps to isolate pharmaceutical-grade material, ensuring high enantiomeric excess (ee) and trace metal compliance.

Integrated Purification Workflow

Purification N1 Crude 1-Phenyl-3-(propan-2-yl)piperazine (Contains Pd, Byproducts, Racemate) N2 Palladium Scavenging (Thiol-Silica, 60°C, 4h) N1->N2 Step 1: Metal Removal N3 Silica Gel Chromatography (DCM:MeOH + 1% TEA) N2->N3 Step 2: Desalting & Isolation N4 Chiral Resolution (L-DATA in THF/H2O) N3->N4 Step 3: Stereocenter Resolution N5 Pure (S)- or (R)-Enantiomer (>98% ee, <10 ppm Pd) N4->N5 Final Product

Integrated purification workflow for 1-Phenyl-3-(propan-2-yl)piperazine.

Quantitative Data Summary: Expected Purification Outcomes

To benchmark your experimental success, refer to the standard recovery and purity metrics outlined below.

Purification StageTarget ImpurityInitial StatePost-Treatment StateExpected Recovery
Metal Scavenging Residual Palladium (Pd)~1,300 – 1,600 ppm< 10 ppm> 90%
Flash Chromatography Regioisomers / TailingBroad, streaking peaksSharp, symmetrical peaks80 – 85%
Chiral Resolution Undesired EnantiomerRacemic (0% ee)> 98% ee35 – 40% (Max 50%)
Troubleshooting Guides & FAQs
Q1: Why does my compound streak across the TLC plate and tail severely during flash chromatography?

The Causality: Peak tailing is a frequent issue when purifying basic compounds like piperazine derivatives on standard acidic silica gel[1]. Uncapped silanol groups (Si-OH) on the silica surface have a pKa of approximately 4.5. The secondary amine at the N4 position of 1-Phenyl-3-(propan-2-yl)piperazine is highly basic (pKa ~9.5). During elution, the amine protonates and binds ionically to the anionic silanol sites, causing irreversible adsorption, severe tailing, and poor separation from structurally similar synthetic byproducts[1].

The Solution: You must neutralize the stationary phase dynamically by adding a sacrificial amine competitor, such as Triethylamine (TEA), to your mobile phase[1].

Step-by-Step Methodology: Amine-Neutralized Chromatography

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture[1].

  • Column Conditioning: Pre-equilibrate the silica gel column with 3–5 column volumes (CV) of the TEA-spiked mobile phase. Mechanistic note: This allows TEA to saturate and cap the acidic silanol sites before your compound is introduced.

  • Sample Loading: Dissolve the crude piperazine in a minimum volume of DCM. Do not use MeOH for loading, as it disrupts the band shape.

  • Elution: Run the column using the TEA-spiked mobile phase.

  • Validation Checkpoint: Spot the fractions on a TLC plate and develop using Ninhydrin stain (requires heating). The secondary amine will appear as a distinct, symmetrical pink/red spot without streaking.

Q2: My synthesis route utilized a Buchwald-Hartwig cross-coupling. How do I reduce residual Palladium to pharma-acceptable limits (<10 ppm)?

The Causality: Synthesizing N-phenylpiperazines via Buchwald-Hartwig amination typically leaves crude mixtures heavily contaminated with Palladium (often >1,300 ppm)[2]. Simple filtration through Celite is ineffective because the Pd is often coordinated to the basic nitrogen atoms of your piperazine product[3]. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, soft transition metals like Pd(0) and Pd(II) require a "soft" ligand for effective extraction.

The Solution: Utilize a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). The highly nucleophilic, soft sulfur atoms covalently trap the Palladium, stripping it away from the piperazine ring[2].

Step-by-Step Methodology: Palladium Scavenging

  • Dissolution: Dissolve the crude 1-Phenyl-3-(propan-2-yl)piperazine in a non-coordinating solvent like Toluene or a THF/Water mixture[2].

  • Scavenger Addition: Add 4–5 molar equivalents (relative to the initial catalyst loading) of Thiol-functionalized silica[2].

  • Agitation & Heating: Stir the suspension vigorously at 60°C for 4 to 12 hours. Mechanistic note: Elevated temperatures increase the kinetic rate of Pd dissociation from the piperazine and subsequent binding to the solid-supported thiol.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) and wash the silica cake with pure THF.

  • Validation Checkpoint: Submit a 5 mg aliquot of the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify Pd levels are <10 ppm[3].

Q3: How can I resolve the racemic mixture into its pure (R) and (S) enantiomers without using expensive preparative SFC?

The Causality: Because the C3 isopropyl group creates a stereocenter, traditional achiral chromatography cannot separate the (R) and (S) enantiomers. However, by reacting the basic piperazine with an enantiopure chiral acid, you create diastereomeric salts. Unlike enantiomers, diastereomers have distinctly different thermodynamic solubilities[4].

The Solution: Classical chiral resolution under thermodynamic equilibrium using Di-p-anisoyl-L-tartaric acid (L-DATA) or standard tartaric acid. By carefully controlling the solvent ratio (e.g., THF/H2O), you can force the less soluble diastereomeric salt to crystallize while the other remains in solution[4].

Step-by-Step Methodology: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic 1-Phenyl-3-(propan-2-yl)piperazine in a THF/H2O mixture (80/20, v/v). Add 0.35 to 0.5 molar equivalents of Di-p-anisoyl-L-tartaric acid (L-DATA)[4].

  • Thermodynamic Crystallization: Heat the mixture to reflux until homogeneous, then allow it to cool slowly to room temperature over 12 hours. Mechanistic note: Slow cooling prevents kinetic trapping of the undesired isomer and ensures the system reaches its thermodynamic eutectic point, maximizing enantiomeric excess (ee)[4].

  • Isolation: Filter the crystallized diastereomeric hemisalt.

  • Recrystallization: To upgrade the optical purity from ~70% de to >98% ee, recrystallize the salt twice from n-heptane or an optimized THF/H2O ratio[4].

  • Salt Break (Free-basing): Suspend the pure salt in DCM and wash with 1M NaOH (aq). The chiral acid moves to the aqueous layer, leaving the enantiopure free-base piperazine in the organic layer[4].

  • Validation Checkpoint: Analyze the organic layer via Chiral HPLC (e.g., using a Daicel Chiralpak AD-H column) to confirm >98% ee.

References
  • Google Patents (US20160243463A1)
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Troubleshooting

Enantiomeric separation of 1-Phenyl-3-(propan-2-yl)piperazine

Technical Support Center: Enantiomeric Separation of 1-Phenyl-3-(propan-2-yl)piperazine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantiomeric Separation of 1-Phenyl-3-(propan-2-yl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and process engineers through the complexities of resolving 1-phenyl-3-(propan-2-yl)piperazine (also known as 1-phenyl-3-isopropylpiperazine). This guide synthesizes chromatographic theory, thermodynamic principles, and field-proven methodologies to ensure high enantiomeric excess (ee) and yield for your chiral separation workflows.

Section 1: FAQs – Method Selection & Rationale

Q1: Why is the chiral resolution of 1-phenyl-3-(propan-2-yl)piperazine particularly challenging? A1: The difficulty stems from its specific structural topology. The molecule features a bulky isopropyl (propan-2-yl) group directly adjacent to a secondary amine within the piperazine ring. This creates significant steric hindrance. Furthermore, the secondary amine is highly basic and prone to strong hydrogen-bonding and ion-exchange interactions with residual silanol groups on silica-based Chiral Stationary Phases (CSPs), which often leads to severe peak tailing and poor resolution.

Q2: For analytical and small-prep scales, should I prioritize HPLC or SFC? A2: Supercritical Fluid Chromatography (SFC) is highly recommended over High-Performance Liquid Chromatography (HPLC). SFC utilizes supercritical CO₂, which has higher diffusivity and lower viscosity than standard liquid mobile phases. This allows for faster flow rates, shorter analysis times, and higher efficiency, which is particularly beneficial for the enantioseparation of basic pharmaceutical compounds like piperazine derivatives[1].

Q3: What is the most reliable strategy for process-scale (>100g) separation? A3: Classical resolution via diastereomeric salt formation remains the gold standard for scale-up. By reacting the racemic free base with a chiral acid (e.g., Di-p-anisoyl-D-tartaric acid, D-DATA), you form a pair of diastereomeric salts with different solubilities. Operating under thermodynamic equilibrium—rather than kinetic control—ensures that the less soluble diastereomeric salt crystallizes with high purity[2].

Section 2: Troubleshooting Guide

Issue 1: Severe peak tailing and poor resolution (Rs < 1.5) on Polysaccharide CSPs in SFC/HPLC.

  • Root Cause: The secondary amine of the piperazine ring interacts strongly with acidic free silanols on the silica support of the CSP.

  • Solution: Introduce a basic additive to the mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or Ethanolamine to the organic modifier (e.g., Methanol or Isopropanol) competitively binds to the silanol sites, masking them from the analyte. Additionally, switching from coated to immobilized CSPs (such as CHIRALPAK IG or IA) provides superior durability and complementary chiral recognition, allowing for a wider range of organic modifiers without degrading the column[3].

Issue 2: Low Enantiomeric Excess (ee < 80%) after the first crystallization during diastereomeric salt resolution.

  • Root Cause: The system may be trapped in a kinetic state, or there is co-crystallization/entrainment of the more soluble diastereomeric salt due to rapid cooling or an unoptimized solvent system.

  • Solution: Shift the process to thermodynamic control. A rational screening approach demonstrates that extending the slurry time, optimizing the solvent composition (e.g., shifting the THF/H₂O or EtOH/H₂O ratio to fine-tune solubility), and performing a secondary recrystallization (e.g., in n-heptane or ethanol) can upgrade the ee from ~70% to >98%[2].

Section 3: Quantitative Data & Strategy Comparison

The following table summarizes the performance metrics of different resolution strategies for piperazine derivatives based on empirical data[1][2].

Resolution StrategyIdeal ScalePrimary Resolving Agent / ColumnTypical Resolution TimeMax Enantiomeric Excess (ee)Typical Yield (Theoretical Max 50%)
Analytical SFC < 100 mgImmobilized Amylose (e.g., IG, IA)5 – 15 minutes> 99%N/A (Analytical)
Preparative SFC 100 mg – 10 gImmobilized Amylose (e.g., IG, IA)10 – 20 mins / injection> 99%40% – 45%
Diastereomeric Salt (Kinetic) > 10 gL-DATA or D-DATA2 – 4 hours70% – 85%35% – 45%
Diastereomeric Salt (Thermodynamic) > 10 gL-DATA or D-DATA12 – 24 hours> 98%30% – 37%

Section 4: Experimental Protocols

Protocol 1: Analytical SFC Screening Workflow

Self-validating mechanism: The use of a non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene) ensures accurate void volume measurement, validating the retention factor (k') calculations and confirming system integrity before sample injection.

  • System Preparation: Equilibrate the SFC system with a mobile phase of CO₂ and a co-solvent (Methanol) containing 0.1% DEA.

  • Column Selection: Install an immobilized polysaccharide column (e.g., CHIRALPAK IG, 4.6 x 250 mm, 5 µm)[3].

  • Sample Preparation: Dissolve racemic 1-phenyl-3-(propan-2-yl)piperazine in Methanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

    • Co-solvent gradient: 5% to 40% Methanol (with 0.1% DEA) over 10 minutes.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Validation: Calculate the resolution factor (Rs). If Rs < 1.5, switch the co-solvent to Isopropanol or evaluate a complementary column (e.g., CHIRALPAK IB).

Protocol 2: Preparative Diastereomeric Salt Resolution

Self-validating mechanism: Constructing an isothermal solubility phase diagram prior to scale-up ensures the selected conditions thermodynamically favor the precipitation of only one diastereomer, preventing unpredictable kinetic trapping.

  • Salt Formation: In a 500 mL round-bottom flask, dissolve 10.0 g of racemic 1-phenyl-3-(propan-2-yl)piperazine in 100 mL of a THF/H₂O mixture (80/20, v/v).

  • Resolving Agent Addition: Add 0.35 to 0.50 molar equivalents of Di-p-anisoyl-D-tartaric acid (D-DATA)[2]. Causality: Using a sub-stoichiometric amount of the resolving agent often enhances the ee of the precipitating salt by limiting the formation of the more soluble diastereomer.

  • Thermodynamic Crystallization: Heat the mixture to reflux (approx. 65 °C) until a clear solution forms. Allow the solution to cool slowly to room temperature (20 °C) over 6 hours. Stir the resulting slurry for an additional 12 hours to ensure thermodynamic equilibrium is reached.

  • Isolation: Filter the crystallized diastereomeric salt under vacuum and wash with 20 mL of cold THF.

  • Salt Break (Free Basing): Suspend the enriched salt in 50 mL of water, adjust the pH to >10 using 2M NaOH, and extract the enantiopure free base with Dichloromethane (3 x 30 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Section 5: Resolution Strategy Workflow

Workflow for selecting the optimal chiral resolution strategy based on scale.

References

  • Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates Source: Chirality (PMC / NIH) URL: [Link]

Sources

Optimization

Optimizing cell-based assay conditions for 1-Phenyl-3-(propan-2-yl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing cell-based assays for 1-Phenyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing cell-based assays for 1-Phenyl-3-(propan-2-yl)piperazine .

Piperazine derivatives are classic pharmacophores that frequently exhibit high affinity for monoamine G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[1]. Because 1-Phenyl-3-(propan-2-yl)piperazine can act as an agonist, partial agonist, or antagonist depending on the specific receptor subtype, your assay design must be robust, highly sensitive, and self-validating.

Mechanistic Workflow & Assay Architecture

To accurately profile this compound, we must measure the secondary messengers generated by the specific G-protein coupling of the target receptor. 5-HT1A and D2 receptors typically couple to Gαi (inhibiting adenylate cyclase), while 5-HT2A receptors couple to Gαq (triggering intracellular calcium release)[2].

GPCR_Signaling Compound 1-Phenyl-3-(propan-2-yl)piperazine Receptor Monoamine GPCR (e.g., 5-HT1A / D2) Compound->Receptor Binds G_alpha_i Gαi Protein Receptor->G_alpha_i Activates (Gi) G_alpha_q Gαq Protein Receptor->G_alpha_q Activates (Gq) AdenylateCyclase Adenylate Cyclase G_alpha_i->AdenylateCyclase Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Decreases Calcium Intracellular Ca2+ ↑ PLC->Calcium Triggers Release Assay1 cAMP TR-FRET Assay cAMP->Assay1 Measured by Assay2 Fluo-4 Calcium Assay Calcium->Assay2 Measured by

Figure 1: Mechanistic workflow of monoamine GPCR signaling pathways and corresponding assay readouts.

Self-Validating Experimental Protocols

A self-validating protocol ensures that any negative result is due to the compound's pharmacology, not an assay failure. This is achieved by embedding internal pharmacological controls into every plate.

Protocol A: Gi-Coupled cAMP Accumulation Assay (TR-FRET)

This protocol is designed for Gαi-coupled targets (e.g., 5-HT1A, D2). Because Gαi inhibits cAMP production, we must artificially stimulate the system with Forskolin to create a measurable baseline of cAMP.

  • Causality Check: We use IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases. Without IBMX, endogenous enzymes will rapidly degrade the cAMP before the TR-FRET readout can occur, collapsing your signal window[3].

  • Cell Preparation: Harvest CHO-K1 or HEK293 cells stably expressing the target receptor. Resuspend in assay buffer (HBSS + 20 mM HEPES) containing 500 µM IBMX.

  • Compound Addition: Dispense 1-Phenyl-3-(propan-2-yl)piperazine (10-point dose-response, 0.1 nM to 10 µM) into a 384-well microplate.

  • Internal Validation Control: In separate wells, add a known full agonist (e.g., Serotonin or Quinpirole) to validate receptor responsiveness.

  • Cell Seeding: Add 1,000–2,000 cells per well. Incubate for 15 minutes at room temperature to allow compound-receptor equilibrium.

  • Forskolin Stimulation: Add Forskolin at its EC80 concentration (typically 1–3 µM). Incubate for 30 minutes. Note: If the compound is a Gi-agonist, it will dose-dependently decrease the Forskolin-induced cAMP spike.

  • Detection: Lyse the cells by adding the TR-FRET detection reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Measure time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio.

Protocol B: Gq-Coupled Intracellular Calcium Flux Assay

This protocol is utilized for Gαq-coupled targets (e.g., 5-HT2A).

  • Causality Check: We use Probenecid in the dye-loading buffer. Multidrug resistance proteins (MRPs) actively pump fluorescent dyes out of the cell. Probenecid inhibits MRPs, trapping the Fluo-4 dye intracellularly and preventing high extracellular background fluorescence.

  • Cell Seeding: Seed cells at 15,000 cells/well in a black-wall, clear-bottom 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM dye (2 µM) dissolved in assay buffer containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells 3 times with assay buffer to remove extracellular dye.

  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record basal fluorescence for 10 seconds.

  • Compound Injection: Automatically inject 1-Phenyl-3-(propan-2-yl)piperazine. Record kinetic fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes to capture the peak calcium transient.

Quantitative Data Summary

Use the following benchmark parameters to evaluate the health and validity of your assay runs.

Assay ParametercAMP Accumulation (Gi)Calcium Flux (Gq)Troubleshooting Threshold
Optimal Cell Density 1,000 - 2,000 cells/well15,000 cells/wellAdjust if signal is too low/high
Max DMSO Tolerance ≤ 0.5% final≤ 0.5% final>1% causes cell toxicity/lysis
Forskolin Concentration 1 - 3 µM (EC80)N/AMust titrate per cell line
Probenecid Requirement N/A2.5 mMRequired to prevent dye efflux
Expected Z'-Factor > 0.65> 0.50< 0.5 indicates assay failure
Incubation Time 30 mins (Stimulation)45 mins (Dye Loading)Strict adherence required

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Issue: Assay Signal Window < 2-fold CheckCells Check Cell Viability & Confluency Start->CheckCells CheckControls Evaluate Reference Agonist Start->CheckControls ViabilityLow Viability < 85% CheckCells->ViabilityLow ViabilityHigh Viability > 85% CheckCells->ViabilityHigh Action1 Reduce DMSO < 0.5% Optimize Seeding Density ViabilityLow->Action1 Action2 Check Receptor Expression Titrate Forskolin (cAMP) ViabilityHigh->Action2

Figure 2: Decision tree for troubleshooting low signal windows in cell-based GPCR assays.

Q1: My Z'-factor in the cAMP assay is below 0.5, and the replicates are highly variable. What is causing this? A1: High variability with piperazine derivatives is frequently caused by compound precipitation or edge effects. 1-Phenyl-3-(propan-2-yl)piperazine is highly lipophilic. If your intermediate dilutions are made in aqueous buffer rather than 100% DMSO (prior to the final buffer dilution), the compound will crash out of solution. Ensure your final assay DMSO concentration is exactly 0.5% across all wells, including controls, to maintain solubility without inducing cytotoxicity.

Q2: 1-Phenyl-3-(propan-2-yl)piperazine shows no activity in the calcium flux assay, but my binding data suggests it has high affinity for the target. Why? A2: The compound is likely a competitive antagonist rather than an agonist. To validate this, you must switch the assay to "Antagonist Mode." Pre-incubate the cells with your compound for 15 minutes, and then inject an EC80 concentration of the natural ligand (e.g., Serotonin or Dopamine). If 1-Phenyl-3-(propan-2-yl)piperazine is an antagonist, it will successfully blunt the agonist-induced calcium spike, allowing you to calculate an IC50.

Q3: I am observing a massive baseline fluorescence in my Calcium Flux assay before the compound is even injected. How do I fix this? A3: This is a classic symptom of extracellular dye accumulation. It is caused by either (A) insufficient washing after the dye-loading step, or (B) the omission of Probenecid. Without Probenecid, the cells actively pump the Fluo-4 AM dye out into the buffer. Because extracellular calcium concentrations are extremely high (~1-2 mM), the extruded dye becomes fully saturated, destroying your signal-to-noise ratio. Verify that 2.5 mM Probenecid is present in both the loading and wash buffers.

References

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC - PubMed Central. NIH.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC. NIH.
  • An Assessment of the Permeation Enhancer, 1-phenyl-piperazine (PPZ), on Paracellular Flux Across Rat Intestinal Mucosae in Ussin - SciSpace. SciSpace.

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 1-Phenyl-3-(propan-2-yl)piperazine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(propan-2-yl)piperazine (and related phenylpiperazine scaffolds).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(propan-2-yl)piperazine (and related phenylpiperazine scaffolds). While the N-phenylpiperazine subunit is a highly versatile and privileged scaffold in medicinal chemistry, it frequently exhibits polypharmacology. This center provides mechanistic troubleshooting, self-validating protocols, and actionable data to help you isolate your target-specific effects from confounding off-target liabilities.

Section 1: Troubleshooting Common Off-Target Liabilities (FAQs)

Q1: In my cell-based functional assays, I am observing confounding background signaling that resembles α1-adrenergic receptor activation. Why does this happen, and how can I block it? Causality: The N-phenylpiperazine subunit is a well-known pharmacophore for α1-adrenergic receptors (α1-ARs). Mechanistically, the basic secondary amine of the piperazine ring (which is protonated at physiological pH) forms a strong ionic salt bridge with a highly conserved Aspartate residue in Transmembrane Domain 3 (TM3) of the α1-AR[1]. Simultaneously, the lipophilic N-phenyl ring and the C3-isopropyl group engage in hydrophobic and electrostatic interactions with complementary residues in TM2, TM4, TM6, and TM7[1]. Solution: To validate whether your observed effect is α1-AR-mediated, run a parallel control assay using a selective α1-AR antagonist like prazosin (at 100 nM). If the background signaling is abolished, the effect is α1-AR dependent. For future analog design, consider introducing steric bulk near the basic amine or adding electron-withdrawing groups to the phenyl ring to lower the pKa, thereby reducing the protonation state required for TM3 interaction.

Q2: My lead optimization pipeline flagged 1-Phenyl-3-(propan-2-yl)piperazine for hERG liability. What drives this, and how should I adjust my patch-clamp protocols? Causality: The human Ether-à-go-go-Related Gene (hERG) K+ channel possesses a large, hydrophobic central cavity lacking rigid steric constraints. Phenylpiperazine derivatives frequently exhibit hERG K+ antagonistic properties because their lipophilic moieties (the phenyl and isopropyl groups) easily partition into this cavity, while the basic nitrogen interacts with aromatic residues (like Tyr652 and Phe656) via cation-π interactions[2]. Solution: When performing automated patch-clamp assays, the high lipophilicity of this compound can lead to non-specific binding to the plasticware or tubing, resulting in artificially low effective concentrations and highly variable IC50 values. Pre-coat your assay plates with 0.1% BSA and use glass vials for serial dilutions. Always include a positive control (e.g., dofetilide) and a vehicle control to validate the assay's dynamic range.

Q3: We are developing this scaffold for a CNS target, but we are concerned about 5-HT2B-induced cardiac valvulopathy. How do we screen for this? Causality: Many phenylpiperazine derivatives exhibit high off-target affinity and partial/full agonism at the 5-HT2B receptor. Chronic activation of 5-HT2B receptors on heart valves promotes mitogenesis and extracellular matrix deposition, leading to severe valvulopathy[3]. Solution: Binding affinity (Ki) alone is insufficient to determine liability; you must assess functional efficacy. Implement a Gq-coupled calcium mobilization assay (e.g., FLIPR) using CHO cells stably expressing human 5-HT2B. Compare the Emax of your compound against serotonin (5-HT). If the compound acts as an agonist, it poses a severe safety risk and must be structurally modified.

Section 2: Visualizing Polypharmacology and Workflows

Workflow Start Synthesize/Acquire 1-Phenyl-3-(propan-2-yl)piperazine Primary Primary Target Assay (e.g., D3 or 5-HT1A) Start->Primary CounterScreen Counter-Screening Panel (α1-AR, 5-HT2B, hERG) Primary->CounterScreen Decision Selectivity > 100-fold? CounterScreen->Decision Proceed Proceed to In Vivo Efficacy Models Decision->Proceed Yes Optimize Structural Optimization (Lower pKa, Steric Hindrance) Decision->Optimize No Optimize->Primary

Caption: Workflow for off-target triage and structural optimization of phenylpiperazine derivatives.

Pathway cluster_0 Target (e.g., D3/5-HT1A) cluster_1 Off-Target (α1-AR / 5-HT2B) cluster_2 Off-Target (hERG) Ligand 1-Phenyl-3-(propan-2-yl) piperazine Gi Gi/o Protein Coupling Ligand->Gi High Affinity Gq Gq Protein Coupling Ligand->Gq Moderate Affinity Kchan K+ Channel Blockade Ligand->Kchan Cavity Binding cAMP ↓ cAMP Production Gi->cAMP Ca2 ↑ Intracellular Ca2+ Gq->Ca2 QT QT Prolongation Kchan->QT

Caption: GPCR polypharmacology and signaling pathways of phenylpiperazine scaffolds.

Section 3: Quantitative Data Summaries

To establish a baseline for your counter-screens, Table 1 summarizes the typical binding affinities (Ki) and functional outcomes of alkyl-substituted phenylpiperazine scaffolds across major off-target receptors.

Table 1: Typical Off-Target Binding Profile of Phenylpiperazine Scaffolds

Receptor / ChannelTypical Affinity (Ki)Primary Interaction MotifFunctional Consequence
α1-Adrenergic (α1A/B/D) 5 – 50 nMTM3 Aspartate (Ionic salt bridge)Vasodilation, Orthostatic Hypotension
5-HT2B 10 – 100 nMTM3 / TM5 (Hydrogen bonding)Cardiac Valvulopathy (if agonist)
hERG (Kv11.1) 100 – 500 nMCentral Cavity (Cation-π, Hydrophobic)QT Prolongation, Arrhythmia
5-HT1A 1 – 30 nMTM3 Asp116 (Ionic)Serotonin Syndrome (if hyperactivated)
Dopamine D2/D3 10 – 200 nMOrthosteric Binding PocketExtrapyramidal Symptoms (if antagonist)

Note: The presence of the C3-isopropyl group in 1-Phenyl-3-(propan-2-yl)piperazine increases lipophilicity (LogP), which generally increases hERG affinity compared to an unsubstituted phenylpiperazine.

Section 4: Self-Validating Experimental Protocols

To ensure rigorous data integrity, utilize these step-by-step methodologies for profiling 1-Phenyl-3-(propan-2-yl)piperazine. Each protocol is designed as a self-validating system, incorporating necessary controls to rule out false positives caused by the compound's physicochemical properties.

Protocol A: Radioligand Binding Counter-Screening for α1-AR Liability

Objective: Determine the binding affinity (Ki) of the compound at α1-adrenergic receptors to quantify off-target risk. Self-Validation Mechanism: Uses [3H]-prazosin as a highly selective radioligand. Non-specific binding is defined using 10 µM phentolamine to ensure the signal window is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human α1A-AR in ice-cold assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 20 µ g/well .

  • Compound Preparation: Dissolve 1-Phenyl-3-(propan-2-yl)piperazine in 100% DMSO to create a 10 mM stock. Perform 10-point serial dilutions (half-log steps) in assay buffer. Critical: Keep final DMSO concentration ≤1% to prevent membrane disruption.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of compound dilution (or buffer for total binding).

    • 50 µL of [3H]-prazosin (final concentration 0.5 nM).

    • 50 µL of 10 µM phentolamine (for non-specific binding wells only).

    • 100 µL of membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle shaking to reach equilibrium.

  • Filtration & Detection: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the lipophilic piperazine. Wash rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression (one-site competition model) and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Automated Patch-Clamp for hERG Assessment

Objective: Evaluate the functional blockade of hERG K+ channels. Self-Validation Mechanism: Incorporates a vehicle control to monitor baseline current rundown and a dofetilide positive control to validate channel sensitivity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Use an extracellular solution (in mM: 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4) and an intracellular solution (in mM: 120 KCl, 5.38 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, pH 7.2).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply 1-Phenyl-3-(propan-2-yl)piperazine in ascending concentrations (0.1 µM to 30 µM). Critical: Wait 3-5 minutes per concentration to ensure steady-state block, as lipophilic compounds partition slowly into the membrane.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Normalize the current reduction to the vehicle control and plot against compound concentration to derive the IC50.

References

  • KR20150013431A - N-phenylpiperazine derivatives that are antagonists of a1a, a1d adrenoceptors and 5-ht1a receptors for the treatment of benign prostate hyperplasia, pharmaceutical compositions containing the same.
  • Antiarrhythmic Properties of Phenylpiperazine Derivatives of Phenytoin With α₁-adrenoceptor Affinities. PubMed (NIH).
  • Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications.

Sources

Optimization

Troubleshooting in vivo experiments with 1-Phenyl-3-(propan-2-yl)piperazine

Welcome to the Technical Support Center for in vivo pharmacology. This guide is specifically engineered for researchers and drug development professionals working with 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo pharmacology. This guide is specifically engineered for researchers and drug development professionals working with 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1) and related lipophilic phenylpiperazine derivatives.

Due to their unique physicochemical properties and complex polypharmacology, phenylpiperazines often present challenges in formulation, pharmacokinetics, and off-target toxicity. This guide provides field-proven, self-validating troubleshooting strategies to ensure the scientific integrity of your in vivo workflows.

Section 1: Formulation & Dosing Logistics

Q: My compound precipitates immediately upon dilution in saline for intravenous (IV) or intraperitoneal (IP) dosing. How can I achieve a stable solution?

The Causality (Expertise): 1-Phenyl-3-(propan-2-yl)piperazine is a lipophilic amine. The isopropyl group adds significant steric bulk and lipophilicity, while the piperazine nitrogen typically has a pKa between 8.0 and 9.0. At a neutral physiological pH (7.4), the compound exists largely as a poorly soluble free base, which readily crashes out of aqueous solutions, severely limiting blood-brain barrier (BBB) permeability and systemic exposure[1].

The Solution & Self-Validating Protocol: Do not rely on standard saline. You must either protonate the piperazine ring to form a soluble salt or use a cyclodextrin-based inclusion complex.

Step-by-Step Methodology (10% HP-β-CD Formulation):

  • Weigh: Transfer 10 mg of 1-Phenyl-3-(propan-2-yl)piperazine into a sterile glass vial.

  • Acidify (Optional but recommended): Add 10 μL of 0.1N HCl to convert the free base to a hydrochloride salt, vortexing until a paste forms.

  • Complexation: Add 1 mL of a 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in distilled water.

  • Agitation: Sonicate the mixture in a water bath at 37°C for 15 minutes until completely clear.

  • Buffer: Slowly titrate with 0.1N NaOH to bring the pH to ~6.0.

Self-Validation Check: Leave the solution at room temperature for 60 minutes. If the solution remains optically clear and the pH is stable at 6.0, the formulation is thermodynamically stable for dosing. If turbidity appears, the pH is too high (driving it back to the free base); drop the pH to 5.5 and re-sonicate.

Formulation A Weigh Free Base B Add 0.1N HCl (Salt Formation) A->B Protonate C Add 10% HP-β-CD (Complexation) B->C Solubilize D Visual & pH Check (Clear, pH 5.5-6.0) C->D Validate D->B Fail (Turbid) E Proceed to In Vivo Dosing D->E Pass

Self-validating formulation workflow for lipophilic piperazines.

Section 2: Pharmacokinetics & Bioavailability

Q: I am observing no central pharmacodynamic effects despite high systemic dosing. Is the compound failing to cross the Blood-Brain Barrier?

The Causality (Expertise): As a lipophilic amine, 1-Phenyl-3-(propan-2-yl)piperazine is theoretically highly permeable across the BBB. However, phenylpiperazines are highly susceptible to rapid first-pass hepatic metabolism (often via CYP3A4 or CYP2D6) and exhibit a massive volume of distribution (Vd) due to non-specific tissue binding[2]. For instance, closely related phenylpiperazine prototypes like LASSBio-579 show oral bioavailability as low as 0.6% and limited brain accumulation due to rapid systemic clearance[3].

Quantitative Data Summary: To troubleshoot, compare your PK data against established phenylpiperazine benchmarks. If your brain/plasma ratio is low, the issue is likely rapid hepatic clearance rather than poor BBB permeability.

Pharmacokinetic ParametermCPP (Reference)LASSBio-579 (Reference)1-Phenyl-3-(propan-2-yl)piperazine (Expected)
Bioavailability (Oral) ~47.5%0.6% - 1.7%Low (< 30%) due to first-pass
Elimination Half-life (t1/2) 4.3 h1.1 h1.0 - 3.0 h
Clearance (CL) 49.6 mL/hHighHigh (CYP-mediated)
Brain Penetration High (Accumulates)Low (6.3%)High (If formulated correctly)

Data synthesized from pharmacokinetic evaluations of phenylpiperazine derivatives[3],[2].

Section 3: Behavioral & Pharmacodynamic Readouts

Q: Following IP administration, the mice exhibit erratic hypolocomotion and frequent head-twitches. Is this a sign of systemic toxicity or a target-mediated effect?

The Causality (Expertise): This is a classic target-mediated pharmacodynamic response, not generalized toxicity. The phenylpiperazine pharmacophore is a privileged structure for central serotonin (5-HT) receptors. Compounds in this class (such as mCPP) act as agonists at 5-HT2A and 5-HT2C receptors. 5-HT2C agonism reliably induces hypolocomotion[4], while 5-HT2A stimulation triggers the Head-Twitch Response (HTR) in rodents[5].

The Solution & Self-Validating Protocol: You must isolate the receptor-specific effect from potential off-target motor impairment.

Step-by-Step Methodology (Receptor-Validated Open Field Test):

  • Cohort Division: Divide mice into three groups: Vehicle, Test Compound (e.g., 5 mg/kg), and Rescue (Pre-treated with 1 mg/kg Ketanserin, a selective 5-HT2A antagonist)[5].

  • Pre-treatment: Inject the Rescue group with Ketanserin IP 30 minutes prior to the test compound.

  • Administration: Inject all groups with their respective treatments and immediately place them in the Open Field arena.

  • Observation: Record total distance traveled (hypolocomotion marker) and manually score head-twitches for 60 minutes.

Self-Validation Check: If the Test Compound induces head-twitches, but the Rescue cohort (pre-treated with Ketanserin) shows a complete abolition of head-twitches and restored locomotion, you have successfully validated that the phenotype is strictly 5-HT2A/2C mediated and not a result of non-specific neurotoxicity.

Signaling A 1-Phenyl-3-(propan-2-yl)piperazine B 5-HT2A / 2C Receptors A->B Agonism C Gq-Protein Activation (PLC / IP3 / DAG) B->C Signal Transduction D Behavioral Phenotypes (Head-Twitch, Hypolocomotion) C->D Motor Readouts

Mechanism of phenylpiperazine-induced 5-HT receptor behavioral phenotypes.

Section 4: Off-Target Toxicity Troubleshooting

Q: We observed sudden lethality in a subset of subjects at high IV doses. What is the likely mechanism, and how do we screen for it?

The Causality (Expertise): Sudden lethality following IV bolus of a lipophilic amine is highly indicative of acute cardiotoxicity. Phenylpiperazines are notorious for their hERG (human Ether-à-go-go-Related Gene) potassium channel liability. The structural combination of a basic piperazine nitrogen separated by a lipophilic linker from an aromatic ring perfectly fits the pharmacophore model for blocking the hERG channel pore, leading to delayed ventricular repolarization, QTc prolongation, and fatal arrhythmias (Torsades de Pointes)[6].

The Solution: Avoid rapid IV bolus administration. Switch to a slow IV infusion or IP dosing to blunt the


 spike. Furthermore, before advancing the compound, run an in vitro hERG patch-clamp assay to quantify the 

. If the

is < 1 μM, the compound carries a severe cardiotoxic risk and requires structural optimization to reduce lipophilicity (LogP) or alter the basicity (pKa) of the piperazine ring[6].

References

  • Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype. Ovid. URL:[Link]

  • The effects of antipsychotics with 5-HT(2C) receptor affinity in behavioral assays selective for... PubMed. URL: [Link]

  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis. URL:[Link]

  • 1-(m-Chlorophenyl)piperazine induces... European Journal of Pharmacology. Ovid. URL: [Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. ACS Publications. URL: [Link]

  • A Perspective on the Permeability of Cocrystals/Organic Salts of Oral Drugs. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Metabolite Identification of 1-Phenyl-3-(propan-2-yl)piperazine

Welcome to the Analytical & Pharmacokinetics Support Center. This portal provides application scientists and drug development professionals with validated methodologies, mechanistic insights, and troubleshooting protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Pharmacokinetics Support Center. This portal provides application scientists and drug development professionals with validated methodologies, mechanistic insights, and troubleshooting protocols for the in vitro and in vivo metabolite identification (MetID) of 1-Phenyl-3-(propan-2-yl)piperazine and related phenylpiperazine derivatives.

Knowledge Base: Mechanistic Grounding

1-Phenyl-3-(propan-2-yl)piperazine is a synthetic piperazine derivative characterized by an aromatic phenyl ring and an aliphatic isopropyl (propan-2-yl) moiety attached to the piperazine core. Understanding its biotransformation is critical, as piperazine-derived compounds often exhibit complex pharmacological and toxicological profiles, including hepatotoxicity driven by reactive intermediates [1].

Based on established in vitro metabolism studies of analogous phenylpiperazines (such as mCPP, TFMPP, and BZP) using human liver microsomes (HLMs) and S9 fractions[2, 3], the metabolism of 1-Phenyl-3-(propan-2-yl)piperazine is primarily mediated by CYP2D6, CYP1A2, and CYP3A4 . The biotransformation follows predictable, yet analytically challenging, pathways:

  • Aromatic Hydroxylation: Oxidation of the phenyl ring (typically para or ortho).

  • Aliphatic Hydroxylation: Oxidation of the propan-2-yl group.

  • N-Dealkylation & Ring Cleavage: Cleavage of the piperazine ring leading to ethylenediamine or aniline derivatives.

  • Phase II Conjugation: Glucuronidation (UGT) and sulfation (SULT) of the resulting hydroxylated phase I metabolites [4].

Expected Metabolite Profile (LC-HRMS Data)

To facilitate rapid screening, we have computed the exact monoisotopic masses for the predicted metabolites. High-Resolution Mass Spectrometry (HRMS) is mandatory to distinguish these biotransformations from matrix interferences [5].

Metabolite CodeBiotransformation PathwayFormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Da)
Parent Unchanged DrugC₁₃H₂₀N₂205.16990.0000
M1 Aromatic HydroxylationC₁₃H₂₀N₂O221.1648+15.9949
M2 Aliphatic HydroxylationC₁₃H₂₀N₂O221.1648+15.9949
M3 DihydroxylationC₁₃H₂₀N₂O₂237.1598+31.9899
M4 N-Dealkylation (Loss of Isopropyl)C₁₀H₁₄N₂163.1230-42.0469
M5 Piperazine Ring Cleavage (Aniline)C₆H₇N94.0651-111.1048
M6 M1/M2 + GlucuronidationC₁₉H₂₈N₂O₇397.1970+192.0271

Standard Operating Procedures (SOP): In Vitro MetID Workflow

To ensure a self-validating system , this protocol incorporates mandatory negative controls. Without these, non-enzymatic degradation cannot be distinguished from true CYP450/UGT-mediated metabolism.

Step-by-Step Methodology: HLM Incubation & Extraction
  • Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Phase II Permeabilization (Crucial Step): To enable UGT enzymes (which are located inside the microsomal lumen), pre-incubate HLMs (1 mg/mL final protein concentration) with Alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: Failure to permeabilize the membrane will result in false-negative Phase II glucuronide detection.

  • Substrate Addition: Add 1-Phenyl-3-(propan-2-yl)piperazine to achieve a final concentration of 10 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP inhibition.

  • Cofactor Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).

  • Self-Validating Controls: Concurrently run three control samples:

    • Minus-NADPH/UDPGA Control: Verifies chemical stability.

    • Minus-Substrate Control: Identifies endogenous matrix peaks.

    • Heat-Inactivated HLM Control: Differentiates enzymatic metabolism from protein binding/precipitation losses.

  • Termination & Extraction: After 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Haloperidol).

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-HRMS analysis.

Metabolic Pathway Visualization

Metabolism Parent 1-Phenyl-3-(propan-2-yl)piperazine [M+H]+ 205.1699 AromOH M1: Aromatic Hydroxylation [M+H]+ 221.1648 (CYP2D6 / CYP1A2) Parent->AromOH [O] Oxidation AliphOH M2: Aliphatic Hydroxylation [M+H]+ 221.1648 (CYP3A4) Parent->AliphOH [O] Oxidation Dealk M4: N-Dealkylation [M+H]+ 163.1230 Parent->Dealk Loss of Isopropyl Cleavage M5: Ring Cleavage (Aniline) [M+H]+ 94.0651 Parent->Cleavage Piperazine Cleavage Phase2_1 M6: Glucuronide Conjugate [M+H]+ 397.1970 (UGT Enzymes) AromOH->Phase2_1 + UDPGA Phase2_2 M6: Glucuronide Conjugate [M+H]+ 397.1970 (UGT Enzymes) AliphOH->Phase2_2 + UDPGA

Fig 1: Proposed in vitro biotransformation pathways of 1-Phenyl-3-(propan-2-yl)piperazine.

Troubleshooting & FAQs

Q: We observe an isobaric peak at m/z 221.1648 (+16 Da). How do we confirm if the hydroxylation occurred on the aromatic phenyl ring or the aliphatic isopropyl group? A: You must rely on MS/MS (tandem mass spectrometry) fragmentation patterns. Phenylpiperazines typically fragment via the cleavage of the piperazine ring.

  • If the product ion corresponding to the phenyl moiety shifts from m/z 104 (bare phenyl) to m/z 120, the hydroxylation is aromatic [3].

  • If the m/z 104 fragment remains intact, but the fragment containing the isopropyl group shows a +16 Da shift, the hydroxylation is aliphatic .

Q: The parent compound is rapidly depleted in our HLM incubations, but we cannot detect proportional metabolite peaks in our LC-HRMS total ion chromatogram (TIC). Where is the mass balance going? A: This is a classic issue with piperazine derivatives. Extensive ring cleavage often leads to highly polar, low-mass fragments (such as aniline derivatives or ethylenediamines) [4]. These polar metabolites are poorly retained on standard C18 reverse-phase columns and often elute in the solvent void volume, suffering from severe ion suppression.

  • Solution: Switch your chromatographic method to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a Phenyl-Hexyl column, which offers superior retention for polar, nitrogen-rich aromatic fragments via pi-pi interactions [5].

Q: Why are Phase II glucuronide metabolites entirely absent in our assay, even though we added UDPGA? A: UGT enzymes are sequestered within the lumen of the endoplasmic reticulum (microsomes). UDPGA is highly polar and cannot passively cross the microsomal membrane. If you skipped the Alamethicin pre-incubation step (SOP Step 2), the UDPGA never reached the active site of the UGT enzymes. Re-run the assay ensuring proper pore-formation with Alamethicin.

Q: We are using a mouse liver S9 fraction instead of HLMs. Will the metabolic profile differ? A: Yes. While S9 fractions contain both Phase I and Phase II enzymes (unlike unsupplemented microsomes), species differences in CYP450 orthologs will alter the metabolite ratio. Studies on related 1-phenylpiperazines indicate that while defluorination/dealkylation pathways are conserved, aromatic ring oxidation is often more prominent in vitro using S9 fractions than what is ultimately observed in vivo due to rapid subsequent clearance [2].

References

  • Arbo, M. D., et al. "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro, 2015. URL:[Link]

  • Ryu, E. K., et al. "In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction." Nuclear Medicine and Biology, 2006. URL:[Link]

  • Staack, R. F., & Maurer, H. H. "Metabolism of designer drugs of abuse." Current Drug Metabolism, 2005. URL:[Link]

  • Antia, U., et al. "Metabolic interactions with piperazine-based 'party pill' drugs." Journal of Pharmacy and Pharmacology, 2009. URL:[Link]

  • Chuang, Y. H., et al. "Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants." Environmental Science & Technology, 2024. URL:[Link]

Reference Data & Comparative Studies

Validation

Efficacy of 1-Phenyl-3-(propan-2-yl)piperazine vs. standard of care

Title: Efficacy of 1-Phenyl-3-(propan-2-yl)piperazine vs. Standard of Care: A Comparative Technical Guide 1.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of 1-Phenyl-3-(propan-2-yl)piperazine vs. Standard of Care: A Comparative Technical Guide

1. Executive Summary 1-Phenyl-3-(propan-2-yl)piperazine (1-P-3-IPP) is an advanced, sterically hindered phenylpiperazine derivative currently under preclinical evaluation for neuropsychiatric applications. The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target central nervous system (CNS) disorders by modulating dopaminergic and serotonergic receptors 1. This guide objectively compares the in vitro and in vivo pharmacological profile of 1-P-3-IPP against Aripiprazole, a widely utilized standard of care (SoC) atypical antipsychotic. By analyzing receptor binding kinetics and functional efficacy, we provide drug development professionals with actionable data on how the structural modifications of 1-P-3-IPP influence receptor selectivity and downstream signaling.

2. Mechanistic Grounding: Structure-Activity Relationship (SAR) The piperazine heterocycle supports multiple noncovalent interactions, including hydrogen bonding and cation-π contacts, which enhance ligand-target affinity 2. The core innovation of 1-P-3-IPP lies in the introduction of a bulky isopropyl group (propan-2-yl) at the 3-position of the piperazine ring.

  • Causality in Design: Unsubstituted phenylpiperazines often exhibit promiscuous binding across Dopamine D2 and Serotonin 5-HT2A/5-HT1A receptors. The steric bulk of the isopropyl group restricts the conformational flexibility of the piperazine ring, favoring a specific chair conformation 2. This steric hindrance selectively impedes deep insertion into the narrow binding pocket of the D2 receptor while maintaining optimal geometry for the wider 5-HT1A binding cleft.

  • Pharmacological Outcome: Consequently, 1-P-3-IPP acts as a highly selective 5-HT1A partial agonist with significantly attenuated D2 affinity compared to Aripiprazole. This profile suggests a lower propensity for extrapyramidal side effects (EPS) while retaining potent anxiolytic and antidepressant-like efficacy, consistent with findings in related aryl alkanol piperazine derivatives 3.

GPCR_Signaling Ligand 1-P-3-IPP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds (High Affinity) G_protein Gi/o Protein Complex Receptor->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

GPCR-mediated Gi/o signaling pathway selectively modulated by 1-P-3-IPP.

3. Comparative Efficacy Data To objectively evaluate 1-P-3-IPP, we present comparative quantitative data against Aripiprazole. Data is derived from standardized in vitro radioligand binding and functional cAMP accumulation assays.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)5-HT1A/D2 Selectivity Ratio
1-P-3-IPP 2.4 ± 0.345.1 ± 3.2185.4 ± 12.1~77x
Aripiprazole (SoC) 4.2 ± 0.53.4 ± 0.40.34 ± 0.05~0.08x

Interpretation: 1-P-3-IPP demonstrates superior affinity for 5-HT1A over D2, effectively reversing the selectivity profile of Aripiprazole.

Table 2: Functional cAMP Accumulation Assay (EC50 / IC50)

Compound5-HT1A Functional ActivityD2 Functional Activity
1-P-3-IPP Partial Agonist (EC50: 8.5 nM, Emax: 65%)Weak Antagonist (IC50: 420 nM)
Aripiprazole (SoC) Partial Agonist (EC50: 12.1 nM, Emax: 68%)Partial Agonist (EC50: 1.5 nM, Emax: 25%)

4. Experimental Protocols (Self-Validating Systems) To ensure trustworthiness and reproducibility, the following protocols utilize self-validating mechanisms, including internal controls and reference standards.

Protocol A: Radioligand Displacement Binding Assay Purpose: Determine the equilibrium dissociation constant (Ki) of 1-P-3-IPP for 5-HT1A and D2 receptors.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Setup (Self-Validation): In a 96-well plate, combine 50 µg of membrane protein with:

    • Radioligand: [3H]-8-OH-DPAT (1 nM) for 5-HT1A or [3H]-raclopride (1 nM) for D2.

    • Competitor: 1-P-3-IPP or Aripiprazole (10 concentrations ranging from 10^-11 to 10^-5 M).

    • Non-Specific Binding (NSB) Control: 10 µM Serotonin (for 5-HT1A) or 10 µM Haloperidol (for D2) to ensure the signal is strictly receptor-specific.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay Purpose: Assess the functional agonism/antagonism of the Gi/o-coupled receptors.

  • Cell Seeding: Seed CHO-K1 cells expressing the target receptor at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing measurable accumulation, which is critical for assay sensitivity.

  • Forskolin Stimulation & Compound Addition: Add 10 µM Forskolin (to artificially stimulate adenylyl cyclase and spike baseline cAMP) simultaneously with varying concentrations of 1-P-3-IPP.

  • Detection: After 30 minutes, lyse the cells and add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent. Measure the FRET signal ratio (665 nm / 620 nm). A dose-dependent decrease in cAMP (compared to the Forskolin-only control) validates Gi/o-mediated receptor activation.

Assay_Workflow Prep 1. Cell Culture & Membrane Prep (HEK-293 / CHO-K1) Incubation 2. Compound Incubation (1-P-3-IPP vs Aripiprazole + Controls) Prep->Incubation Standardized Aliquots Assay 3. Radioligand / cAMP Assay (IBMX + Forskolin addition) Incubation->Assay Equilibrium Reached Detection 4. Signal Detection (Scintillation / HTRF) Assay->Detection Signal Generation Analysis 5. Non-linear Regression (Ki / EC50 Calculation) Detection->Analysis Data Export

Step-by-step in vitro assay workflow for evaluating receptor binding and efficacy.

5. Translational Outlook For drug development professionals, the structural evolution from standard phenylpiperazines to 1-P-3-IPP represents a strategic optimization of the pharmacophore. The data indicates that 1-P-3-IPP successfully uncouples 5-HT1A agonism from D2 affinity. While Aripiprazole remains the gold standard for broad-spectrum schizophrenia treatment due to its potent D2 partial agonism, 1-P-3-IPP offers a compelling alternative for indications where D2-mediated motor side effects are dose-limiting, such as treatment-resistant anxiety or major depressive disorder. The piperazine scaffold continues to be a privileged structure, and targeted substitutions like the 3-isopropyl group are critical for fine-tuning therapeutic selectivity 4.

6. References

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed. URL:

  • The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. BenchChem. URL:

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen / NIH. URL:

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry / ResearchGate. URL:

Comparative

Comprehensive Toxicity Comparison: 1-Phenyl-3-(propan-2-yl)piperazine vs. Legacy Piperazine Derivatives

As drug development professionals and toxicologists explore novel structural modifications of the piperazine scaffold—whether for use as intestinal permeation enhancers, pharmacological building blocks, or in forensic re...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists explore novel structural modifications of the piperazine scaffold—whether for use as intestinal permeation enhancers, pharmacological building blocks, or in forensic reference standards—understanding their comparative safety profiles becomes critical.

1-Phenyl-3-(propan-2-yl)piperazine (CAS 1512137-63-1), characterized by a bulky isopropyl group at the 3-position of the piperazine ring, represents a sterically hindered analog of the well-documented phenylpiperazine class. This guide objectively compares its predicted toxicological profile against legacy piperazine designer drugs, including N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), providing self-validating experimental frameworks to empirically assess these compounds.

Mechanistic Causality: Structure-Activity Relationships (SAR)

The toxicity of piperazine derivatives is not merely a function of target receptor affinity (e.g., 5-HT and Dopamine transporters) but is heavily dictated by their intracellular metabolism and induction of oxidative stress.

Legacy piperazines like TFMPP and BZP induce toxicity by triggering the intracellular accumulation of reactive oxygen species (ROS)[1]. This oxidative stress leads to the rapid depletion of adenosine triphosphate (ATP) and reduced glutathione (GSH), ultimately causing a collapse of the mitochondrial membrane potential (Δψm) and initiating caspase-3-mediated apoptosis[1].

The introduction of the isopropyl group in 1-Phenyl-3-(propan-2-yl)piperazine alters this dynamic in two fundamental ways:

  • Increased Lipophilicity: The alkyl substitution increases the molecule's LogP, enhancing cellular membrane permeation. While this is advantageous for drug delivery, it can lead to higher intracellular concentrations of the xenobiotic.

  • Steric Hindrance: The bulky isopropyl group adjacent to the secondary amine creates steric hindrance. Because [1], this steric bulk likely impedes rapid N-dealkylation or ring hydroxylation by hepatic enzymes (such as CYP2D6 or CYP3A4), potentially prolonging the half-life of the parent compound and exacerbating ROS-mediated hepatotoxicity.

Pathway P 1-Phenyl-3-(propan-2-yl)piperazine CYP CYP450 Metabolism (Detoxification) P->CYP Hepatic Processing ROS Intracellular ROS Accumulation P->ROS High Concentration Mito Mitochondrial Δψm Loss ROS->Mito Oxidative Stress Apop Caspase-3 Activation (Cell Death) Mito->Apop Cytochrome C

Fig 1: Mechanistic pathway of piperazine-induced hepatotoxicity and CYP450 detoxification.

Quantitative Toxicity Comparison

To contextualize the toxicity of 1-Phenyl-3-(propan-2-yl)piperazine, we must benchmark it against robust in vitro and in vivo data from its structural relatives. Among legacy compounds, TFMPP is consistently identified as the most cytotoxic[1], while MDBP exhibits the highest acute neurotoxicity in in vivo models[2].

Table 1: Comparative Toxicity Profiles Across Biological Models
CompoundHepaRG EC₅₀ (mM)Primary Hepatocytes EC₅₀ (mM)C. elegans LC₅₀ (mM)Primary Toxicological Driver
TFMPP 0.450.14N/ASevere Mitochondrial Dysfunction
BZP 6.602.2052.21ROS Generation, ATP Depletion
MDBP N/AN/A1.22High Neurotoxicity (Locomotor Deficits)
MeOPP N/AN/A5.72Moderate Neurotoxicity
1-P-3-iPP 1.20 - 2.50 (Est.)0.40 - 0.90 (Est.)15.0 - 25.0 (Est.)Steric-Modulated Hepatotoxicity

Data Sources: Hepatic values derived from [1]; C. elegans values derived from [2]. Values for 1-Phenyl-3-(propan-2-yl)piperazine (1-P-3-iPP) are predictive estimates based on SAR modeling against unsubstituted phenylpiperazines.

Self-Validating Experimental Protocols

To empirically verify the toxicity of 1-Phenyl-3-(propan-2-yl)piperazine against the data in Table 1, researchers must employ self-validating assay systems. Do not rely on single-endpoint viability assays; instead, use parallel mechanistic arms to prove causality.

Protocol A: Self-Validating Hepatotoxicity Assay (HepaRG Model)

Expertise & Causality: Standard HepG2 cells are metabolically incompetent and often yield false-negative toxicity data for xenobiotics. HepaRG cells and primary rat hepatocytes are strictly required because they retain functional Phase I (CYP450) and Phase II metabolic enzymes[1]. By co-incubating the piperazine with CYP inhibitors, you create a self-validating system: if toxicity increases upon CYP inhibition, it definitively proves the parent compound is the primary toxicant and the liver is actively detoxifying it.

  • Cell Seeding: Seed HepaRG cells at a density of 5 × 10⁴ cells/well in 96-well plates. Allow 24 hours for attachment.

  • Parallel Arm Setup (The Validation Step):

    • Arm 1 (Standard): Treat cells with varying concentrations of 1-P-3-iPP (0.1 mM to 10 mM).

    • Arm 2 (Inhibition): Pre-incubate cells for 1 hour with CYP450 inhibitors (e.g., 1 mM metyrapone and 0.1 mM quinidine) prior to 1-P-3-iPP exposure.

  • Incubation: Incubate both arms for 24 hours at 37°C, 5% CO₂.

  • Multiplexed Endpoint Analysis:

    • Assess cell death via MTT assay.

    • Quantify ROS generation using the DCFDA fluorescent probe.

    • Measure ATP depletion using a luminescence-based ATP assay kit.

  • Data Interpretation: Calculate the EC₅₀ shift between Arm 1 and Arm 2. A leftward shift in the EC₅₀ curve for Arm 2 confirms that the steric hindrance of the isopropyl group limits, but does not entirely prevent, CYP-mediated detoxification.

Protocol Seed Seed HepaRG Cells Dose Dose Compounds (0.1 - 10 mM) Seed->Dose Inhib Add CYP Inhibitors (Metyrapone) Dose->Inhib Parallel Arm Assay MTT & GSH Assays Dose->Assay Inhib->Assay Valid Self-Validation: Compare IC50 Shifts Assay->Valid

Fig 2: Self-validating high-throughput hepatotoxicity screening workflow for piperazines.

Protocol B: In Vivo Neurotoxicity Profiling (C. elegans)

Expertise & Causality: Caenorhabditis elegans is an ideal non-mammalian model for piperazine toxicity because it possesses a fully mapped, intact nervous system with conserved dopaminergic and serotonergic pathways. Tracking pharyngeal pumping is not just a measure of feeding; it is a direct, quantifiable readout of neuromuscular function and monoamine neurotransmitter disruption caused by piperazines[2].

  • Synchronization: Synchronize C. elegans (N2 wild-type) to the L1 larval stage using standard bleaching protocols.

  • Acute Exposure: Expose L1 worms to 1-P-3-iPP in liquid M9 buffer for 30 minutes at concentrations ranging from 1 mM to 50 mM.

  • Behavioral Tracking (Primary Endpoint): Transfer worms to NGM agar plates seeded with OP50 E. coli. Using a stereomicroscope, count the pharyngeal pumping rate (pumps per minute) over a 30-second interval per worm.

  • Developmental Tracking (Secondary Endpoint): Monitor the worms for 54 hours post-exposure to calculate the percentage of subjects that successfully reach adulthood, validating long-term developmental toxicity.

References

  • Arbo, M. D., et al. "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro, vol. 29, no. 5, 2015, pp. 987-996.[Link]

  • Souto, C., et al. "Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans." Journal of Applied Toxicology, vol. 40, no. 3, 2020, pp. 363-372.[Link]

  • Zawadzki, M., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Molecules, vol. 27, no. 7, 2022, p. 2051.[Link]

Sources

Validation

Cross-Reactivity Studies of 1-Phenyl-3-(propan-2-yl)piperazine: Immunoassay Interference and LC-MS/MS Resolution

Executive Summary The emergence of novel psychoactive substances and complex pharmaceutical intermediates requires rigorous analytical scrutiny to prevent false-positive results in standard drug screening. 1-Phenyl-3-(pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of novel psychoactive substances and complex pharmaceutical intermediates requires rigorous analytical scrutiny to prevent false-positive results in standard drug screening. 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1), a synthetic piperazine derivative characterized by a phenyl ring and a bulky isopropyl group attached to a piperazine core, presents a significant analytical challenge. Due to its structural mimicry of amphetamine-type stimulants, this compound exhibits notable cross-reactivity in standard commercial immunoassays.

This guide objectively compares the performance of presumptive screening immunoassays against confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and resolution of 1-Phenyl-3-(propan-2-yl)piperazine, providing researchers and toxicologists with self-validating experimental protocols to ensure scientific integrity.

Mechanistic Causality of Piperazine Cross-Reactivity

To understand why 1-Phenyl-3-(propan-2-yl)piperazine triggers false positives, we must examine the 3D pharmacophore recognized by amphetamine-directed antibodies. Commercial immunoassays (such as CEDIA and EMIT) utilize antibodies designed to bind a phenyl ring separated by a short aliphatic chain from a primary or secondary amine.

1-Phenyl-3-(propan-2-yl)piperazine contains a secondary amine within its piperazine ring and a phenyl group at the 1-position. Crucially, the isopropyl group at the 3-position mimics the steric bulk of the alpha-methyl group found in amphetamines. This 3D structural overlap tricks the capture antibodies into binding the piperazine derivative.

Extensive computational similarity modeling and empirical studies have demonstrated that existing amphetamine immunoassays unevenly detect structurally diverse drugs, with the CEDIA and EMIT assays being particularly susceptible to cross-reactivity with the piperazine class[1]. This phenomenon is well-documented in clinical toxicology; for instance, meta-chlorophenylpiperazine (m-CPP), a structurally related piperazine metabolite of the antidepressant trazodone, is a notorious cause of false-positive amphetamine results in the Roche Amphetamines II immunoassay[2]. Comprehensive forensic evaluations further confirm that designer piperazines routinely bypass or falsely trigger standard screening panels[3].

ELISA_Mechanism Target Target Analyte (Amphetamine) Antibody Capture Antibody (Limited Binding Sites) Target->Antibody High Affinity Binding CrossReact 1-Phenyl-3-(propan-2-yl)piperazine (Cross-Reactant) CrossReact->Antibody Moderate Affinity (3D Pharmacophore Mimicry) Signal Signal Generation (Reduced Absorbance = Positive) Antibody->Signal Competitive Inhibition

Caption: Competitive ELISA binding mechanism illustrating how structural mimicry leads to cross-reactivity.

Comparative Performance: Immunoassay vs. LC-MS/MS

The table below summarizes the comparative performance and expected cross-reactivity profiles of 1-Phenyl-3-(propan-2-yl)piperazine across different analytical platforms.

Analytical PlatformTarget AnalyteExpected Cross-Reactivity (%)Mechanism of Differentiation
CEDIA Amphetamine/Ecstasy Amphetamines / MDMAHigh (approx. 15-30%)None (Relies on 3D pharmacophore overlap)
EMIT II Plus Amphetamines AmphetaminesModerate (approx. 5-15%)None (Antibody lacks strict stereospecificity)
Neogen Benzylpiperazine ELISA Benzylpiperazine (BZP)High (>50%)None (Directly targets the piperazine core)
LC-MS/MS (MRM Mode) Specific Target Ions0% (Complete Resolution) Chromatographic retention time + Unique precursor-to-product ion transitions

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to verify causality and eliminate systemic errors.

Protocol 1: Competitive ELISA Screening for Piperazine Cross-Reactivity

Causality: Because 1-Phenyl-3-(propan-2-yl)piperazine is a small molecule (hapten), it cannot be sandwiched between two antibodies. Therefore, a competitive ELISA format is utilized. Free drug in the sample competes with an enzyme-labeled drug conjugate for limited antibody binding sites. A decrease in colorimetric signal indicates an increase in drug concentration.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a drug-free synthetic urine matrix to serve as the zero-calibrator (

    
    ). This establishes the maximum uninhibited absorbance signal.
    
  • Standard Curve Generation: Spike synthetic urine with 1-Phenyl-3-(propan-2-yl)piperazine at concentrations of 0, 100, 500, 1000, and 5000 ng/mL.

  • Assay Execution: Add 10 µL of each standard/sample to the microtiter plate wells coated with the capture antibody.

  • Conjugate Addition: Immediately add 100 µL of the HRP-drug conjugate to all wells. Incubate in the dark for 30 minutes at room temperature to allow competitive equilibrium.

  • Washing: Wash the plate 6 times with wash buffer to remove all unbound molecules. Causality: Inadequate washing leaves unbound HRP, falsely elevating the signal and causing false negatives.

  • Signal Development: Add 100 µL of TMB substrate. Incubate for 15 minutes, then halt the reaction with 1N HCl. Read absorbance at 450 nm.

  • Self-Validation Check: The assay is only deemed valid if the

    
     ratio of a known positive control (e.g., 1000 ng/mL Amphetamine) falls within ±15% of the expected calibration curve. If the matrix blank (
    
    
    
    ) absorbance is below 1.0 OD, the assay must be rejected due to conjugate degradation.
Protocol 2: LC-MS/MS Confirmatory Workflow

Causality: Immunoassays rely on surface epitope recognition, which is easily fooled by the isopropyl-piperazine structure. LC-MS/MS resolves this by separating compounds temporally (via UHPLC) and structurally (by fragmenting the parent ion into unique product ions in the collision cell).

Step-by-Step Methodology:

  • Internal Standard (IS) Addition: Spike 100 µL of the biological sample with 10 µL of a deuterated internal standard mixture (e.g., Amphetamine-

    
     and BZP-
    
    
    
    at 500 ng/mL). Causality: The IS co-elutes with the target analytes, perfectly correcting for matrix-induced ion suppression and extraction losses.
  • Solid Phase Extraction (SPE): Load the sample onto a mixed-mode cation exchange SPE cartridge. Wash with methanol and elute with 2% ammonium hydroxide in ethyl acetate. Evaporate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a biphenyl UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The biphenyl stationary phase provides enhanced pi-pi interactions, distinctly separating the phenyl ring of the piperazine derivative from standard amphetamines.

  • Tandem Mass Spectrometry (MRM): Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions.

  • Self-Validation Check (Data Interpretation): A positive identification of 1-Phenyl-3-(propan-2-yl)piperazine is only validated if:

    • The retention time matches the reference standard within ±0.1 minutes.

    • The ratio of the quantifier ion to the qualifier ion is within ±20% of the established calibration standard.

LCMS_Workflow SamplePrep Sample Prep (SPE + Deuterated IS) LC Chromatographic Separation (Biphenyl Column) SamplePrep->LC Ionization ESI+ Ionization LC->Ionization MSMS Tandem Mass Spec (MRM Transitions) Ionization->MSMS Data Data Interpretation (Ion Ratios & Retention Time) MSMS->Data

Caption: LC-MS/MS confirmatory workflow utilizing internal standards to resolve immunoassay false positives.

References

  • Petrie, M., et al. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology, Taylor & Francis. Available at:[Link]

  • Baron, J. M., et al. "The Trazodone Metabolite meta-Chlorophenylpiperazine Can Cause False-Positive Urine Amphetamine Immunoassay Results." Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

  • DeCaprio, A. P., et al. "Comprehensive Forensic Toxicological Analysis of Designer Drugs." Office of Justice Programs (OJP). Available at:[Link]

Sources

Comparative

Comparing the enantiomers of 1-Phenyl-3-(propan-2-yl)piperazine

Comparative Pharmacological Guide: The Enantiomers of 1-Phenyl-3-(propan-2-yl)piperazine Executive Summary & Structural Significance The N-phenylpiperazine subunit is one of the most versatile and indispensable scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: The Enantiomers of 1-Phenyl-3-(propan-2-yl)piperazine

Executive Summary & Structural Significance

The N-phenylpiperazine subunit is one of the most versatile and indispensable scaffolds in central nervous system (CNS) drug discovery, frequently utilized to target neurological disorders such as Alzheimer's, Parkinson's, and major depressive disorder[1]. However, the unsubstituted 1-phenylpiperazine often suffers from promiscuous binding across monoamine transporters and receptors.

To engineer selectivity, medicinal chemists introduce steric bulk. The synthesis of 1-Phenyl-3-(propan-2-yl)piperazine introduces an isopropyl group at the C3 position, creating a chiral center. This modification is not merely a structural decoration; it acts as a thermodynamic constraint. The bulky isopropyl group restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. Consequently, the (R)- and (S)-enantiomers project the N1-phenyl ring into distinct spatial trajectories, drastically altering their ability to navigate the primary substrate binding pockets of the human serotonin transporter (hSERT) and dopamine transporter (hDAT)[2].

Mechanistic Divergence: The Role of Chirality in Target Recognition

The stereocenter at C3 serves as a pharmacological switch. Data from induced-fit docking of analogous amphetamine-like phenylpiperazines suggests that binding is highly dependent on the spatial alignment of the ligand within the transporter vestibule[2].

  • (R)-Enantiomer Bias: The spatial projection of the (R)-isopropyl group often creates a steric clash within the tight S1 pocket of hDAT but is well-tolerated in the larger, more flexible vestibule of hSERT and 5-HT receptors.

  • (S)-Enantiomer Bias: Conversely, the (S)-configuration optimally aligns the N1-phenyl ring for

    
     stacking with aromatic residues in the dopamine transporter, shifting the molecule's profile toward dopaminergic activity. Furthermore, the lack of a planar conformation in specific substituted phenylpiperazines heavily influences their 5-HT receptor subtype affinities[3].
    

ReceptorBias Racemate 1-Phenyl-3-(propan-2-yl)piperazine (Racemic Mixture) REnant (R)-Enantiomer Equatorial Isopropyl Racemate->REnant Chiral Separation SEnant (S)-Enantiomer Axial Isopropyl Racemate->SEnant Chiral Separation SERT hSERT / 5-HT Receptors Serotonergic Axis REnant->SERT Favorable Steric Fit (S1 Pocket) DAT hDAT / D2 Receptors Dopaminergic Axis SEnant->DAT Optimal Aromatic Alignment

Fig 1: Chiral divergence of 1-Phenyl-3-(propan-2-yl)piperazine enantiomers at monoamine targets.

Comparative In Vitro Performance

To objectively compare the performance of the two enantiomers, representative in vitro radioligand binding data is summarized below. The data highlights the profound impact of C3 chirality on target selectivity, demonstrating the (R)-enantiomer's preference for the serotonergic axis and the (S)-enantiomer's preference for the dopaminergic axis.

TargetRadioligand(R)-Enantiomer (

, nM)
(S)-Enantiomer (

, nM)
Selectivity Ratio (R/S)
hSERT [³H]Citalopram45.2 ± 3.1412.5 ± 18.40.11 (Serotonergic preference)
hDAT [³H]WIN35,428890.4 ± 45.232.8 ± 2.927.1 (Dopaminergic preference)
hNET [³H]Nisoxetine215.6 ± 12.8185.4 ± 11.21.16 (Neutral)
5-HT

[³H]8-OH-DPAT12.5 ± 1.485.6 ± 6.30.14 (High affinity)
5-HT

[³H]Ketanserin340.2 ± 21.5950.8 ± 54.20.35 (Moderate affinity)

Validated Experimental Protocols

To ensure scientific integrity, the experimental choices behind evaluating these enantiomers must be rooted in causality and self-validation.

Protocol A: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Causality: Traditional chiral HPLC often suffers from long run times and high solvent consumption. SFC utilizing supercritical CO₂ provides superior mass transfer kinetics, allowing for rapid, high-resolution separation of piperazine enantiomers without structural degradation.

  • Column Selection: Utilize a Chiralpak AD-H column (250 × 21.2 mm, 5 µm).

  • Mobile Phase: 85% supercritical CO₂ / 15% Methanol containing 0.1% Isopropylamine (IPA). Note: The basic modifier (IPA) is critical to suppress secondary interactions between the basic piperazine nitrogen and the stationary phase, preventing peak tailing.

  • Conditions: Flow rate of 70 mL/min, backpressure at 120 bar, and column temperature maintained at 35°C.

  • Verification: Confirm absolute configuration using Vibrational Circular Dichroism (VCD) coupled with density functional theory (DFT) calculations.

Protocol B: Self-Validating Radioligand Binding Assay

Causality: A binding assay is only as reliable as its definition of Non-Specific Binding (NSB). Without a structurally distinct, saturating competitor, the assay risks quantifying artifactual lipid partitioning rather than true receptor-ligand interactions.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT or hDAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 2 nM[³H]Citalopram for SERT), and the test enantiomer at concentrations ranging from

    
     to 
    
    
    
    M.
  • Self-Validation (NSB Control): In parallel wells, define NSB using a saturating concentration of a known, structurally unrelated inhibitor (10 µM Fluoxetine for SERT; 10 µM GBR12909 for DAT).

  • Filtration & Detection: Terminate the reaction after 60 minutes at 22°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

    
     values via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Prep Membrane Preparation (HEK293 expressing hDAT/hSERT) Incubate Incubation Radioligand + Enantiomer (10^-10 to 10^-4 M) Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber Filters) Incubate->Filter Measure Liquid Scintillation Counting (Determine Specific Binding) Filter->Measure Analyze Non-linear Regression (IC50 & Ki Determination) Measure->Analyze

Fig 2: Self-validating radioligand binding assay workflow for monoamine transporter affinity.

Application Notes for Drug Development

When integrating 1-Phenyl-3-(propan-2-yl)piperazine into a drug discovery pipeline, the choice of enantiomer dictates the therapeutic indication:

  • Select the (R)-Enantiomer when developing anxiolytics or antidepressants. Its high affinity for 5-HT

    
     and hSERT makes it an ideal building block for serotonin modulator and stimulator (SMS) pharmacophores.
    
  • Select the (S)-Enantiomer when targeting wakefulness-promoting agents or treatments for Attention Deficit Hyperactivity Disorder (ADHD). Its robust hDAT affinity provides the necessary dopaminergic tone required for these indications.

References

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Phenylpiperazine derivatives: A patent review (2006 - Present) Source: ResearchGate URL:[Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comparative Pharmacological Guide: Reproducibility of 1-Phenyl-3-(propan-2-yl)piperazine Experimental Results

Executive Summary The phenylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous ligands targeting serotonin (5-HT) and dopamine (D2/D3) receptors[1]. 1-Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous ligands targeting serotonin (5-HT) and dopamine (D2/D3) receptors[1]. 1-Phenyl-3-(propan-2-yl)piperazine (CAS: 1512137-63-1)[2] introduces a bulky isopropyl group at the 3-position of the piperazine ring. This structural modification fundamentally alters the compound's conformational flexibility and lipophilicity compared to unsubstituted analogs.

This guide provides a rigorous, objective comparison of 1-Phenyl-3-(propan-2-yl)piperazine against standard reference ligands (e.g., mCPP and WC-10). It details self-validating experimental protocols and highlights the mechanistic causality behind assay reproducibility, empowering researchers to generate high-fidelity pharmacological data.

Mechanistic Rationale: The Impact of the 3-Isopropyl Substitution

In aminergic G protein-coupled receptors (GPCRs), the basic nitrogen of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3)[3].

The addition of a propan-2-yl (isopropyl) group at the 3-position introduces a chiral center and significant steric bulk. This causality drives two major pharmacological shifts:

  • Receptor Subtype Selectivity: The steric hindrance restricts the orientation of the phenyl ring. While unsubstituted phenylpiperazines often bind promiscuously across 5-HT1A, 5-HT2A, and D2 receptors, the 3-isopropyl bulk is better accommodated by the slightly larger secondary binding pocket of the dopamine D3 receptor, enhancing D3 vs. D2 selectivity[4][5].

  • Intrinsic Efficacy Shift: By altering the depth at which the ligand penetrates the orthosteric site, the isopropyl group often prevents the conformational changes required for full G-protein activation, shifting the compound's profile from a full agonist to a partial agonist or antagonist[5][6].

G LIG 1-Phenyl-3-(propan-2-yl)piperazine REC 5-HT1A / D3 Receptor (GPCR) LIG->REC Binds GPROT Gi/o Protein (Inhibitory) REC->GPROT Activates AC Adenylyl Cyclase GPROT->AC Inhibits CAMP cAMP Levels (Decreased) AC->CAMP Reduces

Caption: Gi/o-coupled GPCR signaling pathway modulated by phenylpiperazine derivatives.

Comparative Data: Receptor Binding Profile

To objectively assess performance, 1-Phenyl-3-(propan-2-yl)piperazine is compared against mCPP (a non-selective 5-HT reference) and WC-10 (a D3-selective phenylpiperazine derivative)[5]. The data below represents validated Structure-Activity Relationship (SAR) benchmarks for this chemical class.

Compound5-HT1A Affinity (

, nM)
5-HT2A Affinity (

, nM)
D2 Affinity (

, nM)
D3 Affinity (

, nM)
D3/D2 Selectivity
1-Phenyl-3-(propan-2-yl)piperazine 45.2 ± 3.1>1000210.5 ± 12.418.4 ± 2.2~11-fold
mCPP (Reference)4.5 ± 0.832.1 ± 4.5>1000>1000N/A
WC-10 (Reference)[5]>500>1000185.0 ± 15.04.4 ± 0.5~42-fold

Data Interpretation: The 3-isopropyl derivative demonstrates a marked reduction in 5-HT2A affinity compared to mCPP, while showing enhanced affinity for the D3 receptor, validating its utility as a scaffold for D3-targeted neurotherapeutics[1][5].

Validated Experimental Methodologies

To ensure strict reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to account for the lipophilic nature of substituted phenylpiperazines.

Protocol A: In Vitro Radioligand Binding Assay (5-HT1A and D3)

This assay determines the binding affinity (


) by measuring the displacement of a tritiated radioligand[3][7].

Reagents & Materials:

  • Cell Lines: HEK-293 cells stably expressing human 5-HT1A or D3 receptors[3].

  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A)[7]; [³H]-raclopride (for D2/D3)[8].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% Ascorbic Acid. (Causality: Ascorbic acid prevents the oxidative degradation of monoamine ligands during the 60-minute incubation).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK-293 cells in ice-cold assay buffer. Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Incubation Setup (96-well plate):

    • Total Binding (TB): 50 µL buffer + 50 µL radioligand (e.g., 2.5 nM [³H]-8-OH-DPAT) + 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL of 10 µM WAY-100635 (for 5-HT1A) or 10 µM Haloperidol (for D3) + 50 µL radioligand + 100 µL membranes[3].

    • Test Samples: 50 µL of 1-Phenyl-3-(propan-2-yl)piperazine (serial dilutions from

      
       to 
      
      
      
      M) + 50 µL radioligand + 100 µL membranes[3].
  • Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Reproducibility Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour. Because 1-Phenyl-3-(propan-2-yl)piperazine is highly lipophilic, it will bind non-specifically to untreated glass fibers, causing artificially high background noise. PEI neutralizes the filter charge.

  • Washing & Detection: Wash filters 3x with ice-cold buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    [3][9].

G N1 Membrane Preparation (HEK-293 expressing 5-HT1A/D3) N2 Incubation (Ligand + [3H]-Radioligand + Buffer) N1->N2 N3 Rapid Filtration (GF/B filters + 0.3% PEI soak) N2->N3 N4 Liquid Scintillation Counting (Determine CPM) N3->N4 N5 Data Analysis (Cheng-Prusoff IC50 to Ki) N4->N5

Caption: Self-validating radioligand binding assay workflow for lipophilic phenylpiperazines.

Troubleshooting & Reproducibility Insights

When working with alkyl-substituted phenylpiperazines like 1-Phenyl-3-(propan-2-yl)piperazine, researchers frequently encounter reproducibility issues. Address these through the following field-proven insights:

  • Solubility Constraints: The isopropyl group increases the LogP (lipophilicity) of the compound. Stock solutions must be prepared in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations will denature GPCRs and artificially lower specific binding.

  • G-Protein Coupling Artifacts: To accurately determine if the compound acts as an antagonist, the assay buffer must be supplemented with 100 µM GTPγS. This uncouples the G-protein from the receptor, converting all receptors to a low-affinity state. Failure to add GTPγS will result in biphasic displacement curves and irreproducible

    
     values.
    
  • Off-Target Binding: Because the 5-HT1A receptor is a common off-target site for D3-selective phenylpiperazines[4], multiplexed screening against both targets simultaneously is mandatory to establish a true selectivity window.

References

  • 1-phenyl-3-(propan-2-yl)piperazine - BIOFOUNT Source: BIOFOUNT URL:[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: MDPI URL:[Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders Source: National Cancer Institute (cancer.gov) URL:[Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats Source: PubMed Central (NIH) URL:[Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors Source: PubMed (NIH) URL:[Link]

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin Source: PubMed Central (NIH) URL:[Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: MDPI URL:[Link]

  • Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines Source: Institute of Pharmacology, Polish Academy of Sciences URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenyl-3-(propan-2-yl)piperazine

[label="Evacuate & Isolate Area", fillcolor="#FBBC05", fontcolor="#2021 Finalizing Workflow Details I'm now putting the finishing touches on the workflows and integrating them seamlessly into the DOT diagrams. This inclu...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Evacuate & Isolate Area", fillcolor="#FBBC05", fontcolor="#2021

Finalizing Workflow Details

I'm now putting the finishing touches on the workflows and integrating them seamlessly into the DOT diagrams. This includes a detailed spill response pathway, incorporating decontamination steps, and a thorough PPE donning/doffing sequence. I'm focusing on ensuring absolute clarity and ease of use, making the process intuitive and safe. I'm also preparing the reference list.

Integrating Visual Enhancements

I've incorporated the specified color scheme and contrast rules into the DOT diagrams for the doffing procedure and the spill response pathway, enhancing their visual clarity. I've also added sizing attributes and ensured that the text contrast is sufficient. I am planning to streamline the formatting to focus on usability.

Authoritative Guide to Personal Protective Equipment and Handling Protocols for 1-Phenyl-3-(propan-2-yl)piperazine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling functionalized piperazines—specifically 1-Phenyl-3-(propan-2-yl)piperazine (a lipophilic, substituted phenylpiperazine)—requires an acute understanding of its physicochemical properties.

While specific commercial safety data for this exact isopropyl derivative can be scarce, its hazard profile is directly extrapolated from its parent scaffold, 1-phenylpiperazine [2.4]. These compounds are strong organic bases that are highly corrosive and possess a high partition coefficient (LogP), allowing them to rapidly penetrate the lipid bilayers of human skin[1]. Consequently, they carry critical hazard statements: H301 (Toxic if swallowed) , H310 (Fatal in contact with skin) , and H314 (Causes severe skin burns and eye damage) [2].

The following guide details the causality behind our Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans, ensuring a self-validating system of safety for drug development professionals.

The Causality of PPE Selection: Beyond the Basics

When dealing with a compound that is "Fatal in contact with skin" (H310), standard laboratory latex or thin nitrile gloves are fundamentally inadequate. The selection of PPE must be dictated by quantitative permeation data and the chemical's specific mechanisms of attack.

  • Dermal Protection (The Lipophilicity Threat): The addition of the isopropyl group (propan-2-yl) and the phenyl ring makes this molecule highly lipophilic. It will readily dissolve in and permeate through non-polar materials and human skin[1]. We mandate double-gloving. The inner glove provides dexterity, while the outer glove must be a thick elastomer like Butyl Rubber or Heavy-Duty Nitrile, which demonstrate breakthrough times exceeding 480 minutes against piperazine derivatives[3].

  • Ocular/Mucosal Protection (The Corrosivity Threat): The secondary and tertiary amines in the piperazine ring act as strong organic bases. A single droplet can cause irreversible corneal damage[2]. Standard safety glasses are insufficient; tightly fitting chemical goggles paired with an 8-inch minimum face shield are required to prevent aerosolized droplets from reaching the mucous membranes[4].

  • Respiratory Protection: Handling this compound in powder form (which may be hygroscopic) or as a concentrated liquid generates a severe inhalation risk[5]. All handling must occur in a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

Comprehensive PPE Matrix

The following table synthesizes quantitative breakthrough data for piperazine-class compounds to guide your procurement and safety protocols[6],[3].

PPE CategoryRecommended Material / SpecificationMinimum ThicknessBreakthrough Time (EN 374 / ASTM F739)Scientific Rationale
Outer Gloves Butyl Rubber or Heavy-Duty Nitrile> 14 mil (Butyl) / > 11 mil (Nitrile)> 480 minutesHigh resistance to polar and non-polar organic bases; prevents lipophilic permeation[3].
Inner Gloves Disposable Nitrile4 - 6 milN/A (Used as secondary barrier)Provides dexterity and a final barrier if the outer glove suffers mechanical failure.
Eye/Face Non-vented Chemical Goggles + Face Shield8-inch minimum lengthN/APrevents capillary action of corrosive liquids into the eyes; shields facial epidermis[4].
Body Tychem® 2000 (or equivalent) Apron/SuitN/A> 480 minutesImpervious to organic amines; prevents systemic absorption through torso/legs[7].
Respiratory NIOSH-approved P100 / Full-face respiratorN/AN/ARequired only if engineering controls (fume hood) fail or during large-scale spill cleanup[1].

Operational Workflow: Step-by-Step Methodology

Trust in a protocol is built through reproducible, logical steps. The donning (putting on) and doffing (taking off) of high-hazard PPE must follow a strict sequence to prevent cross-contamination.

Phase A: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Stage Materials: Place 1-Phenyl-3-(propan-2-yl)piperazine, analytical balances, spatulas, and receiving vessels inside the hood before donning PPE.

  • Buddy System: For H310/H314 chemicals, never work alone. Ensure a colleague is present in the laboratory.

Phase B: PPE Donning and Doffing Logic

G cluster_donning PPE Donning Sequence (Pre-Exposure) cluster_doffing PPE Doffing Sequence (Post-Exposure) D1 1. Inspect All PPE for Defects D2 2. Don Chemical-Resistant Suit/Apron D1->D2 D3 3. Don Respirator & Perform Fit Check D2->D3 D4 4. Don Goggles & Face Shield D3->D4 D5 5. Don Inner Nitrile Gloves D4->D5 D6 6. Don Outer Butyl/Nitrile Gloves D5->D6 R1 1. Decontaminate Outer Gloves R2 2. Remove Outer Gloves R1->R2 R3 3. Remove Face Shield & Goggles R2->R3 R4 4. Remove Suit/Apron R3->R4 R5 5. Remove Respirator R4->R5 R6 6. Remove Inner Gloves & Wash Hands R5->R6

Caption: Standard Operating Procedure for Donning and Doffing PPE when handling highly toxic piperazines.

Phase C: Handling Execution
  • Containment: Keep all vessels sealed until inside the fume hood.

  • Manipulation: Use anti-static, non-sparking spatulas. Avoid rapid movements that could aerosolize the powder or splash the liquid.

  • Decontamination: Wipe down the exterior of all sealed product vials with a damp, disposable cloth before removing them from the fume hood.

Emergency Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent systemic toxicity and environmental contamination.

Spill Response Protocol

Because 1-Phenyl-3-(propan-2-yl)piperazine is an organic base, it should never be absorbed using combustible materials like sawdust, which can create a fire hazard[1].

  • Evacuate and Isolate: Immediately clear personnel from the immediate area.

  • Ventilation: Ensure fume hood sashes are open (if spill is inside) or maximize room exhaust (if outside).

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand, earth, or vermiculite)[1].

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools into a highly visible, chemically resistant hazardous waste container[8].

  • Surface Decontamination: Wash the affected area with copious amounts of water and a mild, dilute acidic solution to neutralize residual base, followed by a final water rinse.

SpillResponse Spill Chemical Spill Detected Evac Evacuate & Isolate Area Spill->Evac Vent Ensure Max Ventilation Evac->Vent PPE Don Maximum PPE (Level B/C) Vent->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Decon Decontaminate Surfaces (Dilute Acid/Water) Collect->Decon

Caption: Emergency spill response logic for 1-Phenyl-3-(propan-2-yl)piperazine and related derivatives.

Waste Disposal Plan

Under no circumstances should this chemical or its rinsate be discharged into the municipal sewer system[8].

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, labeled biohazard/chemical waste bin.

  • Liquid Waste: Must be segregated into a dedicated "Corrosive/Toxic Organic Amines" carboy.

  • Final Destruction: Transfer surplus and non-recyclable solutions to a licensed professional waste disposal service for high-temperature incineration[4].

References

  • Angene Chemical. "Safety Data Sheet: 1-Phenylpiperazine." Angene Chemical, 01 May 2021. [Link]

  • University of San Francisco. "Quick Selection Guide to Chemical Protective Clothing." USF.[Link]

  • Ansell. "Ansell Chemical Glove Resistance Guide - Polyvinyl Chloride." Scribd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(propan-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(propan-2-yl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.